molecular formula C30H37NO9 B15552138 Stephalonine N

Stephalonine N

Cat. No.: B15552138
M. Wt: 555.6 g/mol
InChI Key: ZJVAKRVTPDQSFJ-FCXLCIDDSA-N
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Description

Stephalonine N is a useful research compound. Its molecular formula is C30H37NO9 and its molecular weight is 555.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H37NO9

Molecular Weight

555.6 g/mol

IUPAC Name

[(1S,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C30H37NO9/c1-31-13-12-28-15-23(39-27(32)17-8-10-19(33-2)21(14-17)35-4)26(37-6)30(38-7)29(28,31)16-22(40-30)18-9-11-20(34-3)25(36-5)24(18)28/h8-11,14,22-23,26H,12-13,15-16H2,1-7H3/t22-,23+,26+,28+,29+,30+/m1/s1

InChI Key

ZJVAKRVTPDQSFJ-FCXLCIDDSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Stephalonine N: A Technical Guide to the Discovery and Isolation of Hasubanan Alkaloids from Stephania longa

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of hasubanan (B79425) alkaloids from Stephania longa, with a representative focus on the recently discovered Stephalonines.

Introduction

Stephania longa, a perennial climbing plant native to Southern China, Vietnam, and Laos, has a rich history in traditional medicine.[] Modern phytochemical investigations have revealed that this plant is a prolific source of hasubanan-type alkaloids, a class of compounds with a complex polycyclic ring system and notable biological activities. While the query for "Stephalonine N" does not yield a primary research publication detailing its isolation from a natural source, the broader family of Stephalonines represents a significant area of natural product chemistry. This technical guide will, therefore, focus on the established methodologies for the discovery and isolation of these alkaloids, using recently identified compounds from Stephania longa as a case study. The protocols and data presented are synthesized from peer-reviewed research to provide a comprehensive resource for professionals in drug discovery and development.

Discovery and Isolation of Hasubanan Alkaloids from Stephania longa

The process of discovering and isolating novel hasubanan alkaloids like the Stephalonines from Stephania longa is a multi-step procedure that begins with the collection and extraction of the plant material, followed by a series of chromatographic separations and final structure elucidation.

Experimental Protocols

1. Plant Material and Extraction

The whole plants of Stephania longa are collected, dried, and pulverized. The powdered plant material is then subjected to extraction with a polar solvent, typically 95% ethanol, at room temperature. This process is repeated multiple times to ensure the efficient extraction of the alkaloidal content. The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction for Alkaloid Enrichment

The crude extract is suspended in an acidic aqueous solution (e.g., 0.5% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. The acidic aqueous layer, now enriched with protonated alkaloids, is then basified with an alkali (e.g., ammonia (B1221849) solution) to a pH of 9-10. This step deprotonates the alkaloids, rendering them soluble in organic solvents. Subsequent extraction with a solvent such as chloroform (B151607) yields the total crude alkaloids.

3. Chromatographic Separation and Purification

The crude alkaloid mixture is a complex matrix of numerous compounds. Its separation into individual alkaloids requires a combination of chromatographic techniques:

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of chloroform and methanol (B129727) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual alkaloids is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of a mixture of methanol and water, sometimes with an additive like formic acid to improve peak shape.

This systematic approach has led to the successful isolation of numerous hasubanan alkaloids, including Stephalonines A-I, Q, R, and S.[2][3]

Structural Elucidation

The definitive identification of a new natural product is a rigorous process that relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides the accurate molecular weight and elemental composition of the isolated compound, allowing for the determination of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the carbon-hydrogen framework of the molecule and establishing the connectivity of atoms.

  • Circular Dichroism (CD) and X-ray Crystallography: The absolute configuration of the stereocenters in the molecule is determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra or, when suitable crystals can be obtained, by single-crystal X-ray diffraction analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for representative hasubanan alkaloids isolated from Stephania longa.

CompoundMolecular FormulaMolecular Weight (Da)Yield (% of crude alkaloids)Optical Rotation [α]DSource
Stephalonine Q C₂₁H₂₅NO₅387.43Not Reported+13.3 (c 0.1, MeOH)[3]
Stephalonine R C₂₀H₂₃NO₅373.40Not Reported-89.3 (c 0.1, MeOH)[3]
Stephalonine S C₂₀H₂₅NO₅375.42Not Reported+63.3 (c 0.1, MeOH)

Spectroscopic Data for Stephalonine Q

TypeData
¹H NMR (500 MHz, CDCl₃) δ: 6.85 (1H, d, J=8.2 Hz), 6.78 (1H, d, J=8.2 Hz), 4.35 (1H, s), 3.88 (3H, s), 3.86 (3H, s), 3.25 (1H, d, J=18.4 Hz), 3.05 (1H, m), 2.95 (1H, m), 2.85 (1H, m), 2.65 (1H, m), 2.45 (3H, s), 2.30-2.40 (3H, m), 2.15 (1H, m), 1.95 (1H, m)
¹³C NMR (125 MHz, CDCl₃) δ: 209.8, 148.8, 147.5, 132.8, 122.5, 111.8, 109.5, 90.1, 60.8, 56.1, 56.0, 52.9, 46.8, 45.2, 42.8, 38.7, 35.6, 32.5, 25.8

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of hasubanan alkaloids from Stephania longa.

G Isolation Workflow for Hasubanan Alkaloids from Stephania longa plant Dried, powdered Stephania longa extraction Extraction with 95% EtOH plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Acid-Base Partitioning crude_extract->partition crude_alkaloids Crude Alkaloids partition->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions hplc Preparative HPLC purified_fractions->hplc isolated_compounds Isolated Alkaloids (e.g., Stephalonines Q, R, S) hplc->isolated_compounds

Caption: General workflow for the isolation of alkaloids.

Classification of Alkaloids from Stephania Species

The alkaloids isolated from the genus Stephania can be classified into several structural types. The hasubanan skeleton is a prominent class among these.

G Structural Classification of Alkaloids from Stephania cluster_stephania Alkaloids from Stephania Stephania Alkaloids Stephania Alkaloids Hasubanan Hasubanan Stephania Alkaloids->Hasubanan Bisbenzylisoquinoline Bisbenzylisoquinoline Stephania Alkaloids->Bisbenzylisoquinoline Aporphine Aporphine Stephania Alkaloids->Aporphine Protoberberine Protoberberine Stephania Alkaloids->Protoberberine Morphinane Morphinane Stephania Alkaloids->Morphinane

Caption: Major classes of alkaloids found in Stephania.

Conclusion

The discovery and isolation of novel hasubanan alkaloids from Stephania longa continue to be an active area of natural product research. The methodologies outlined in this technical guide provide a robust framework for the successful isolation and characterization of these complex molecules. While the specific entity "this compound" remains elusive in the primary scientific literature as a natural product from this plant, the study of its congeners, such as Stephalonines Q, R, and S, offers valuable insights into the chemical diversity of Stephania longa and provides a rich pipeline for the discovery of new bioactive compounds with potential therapeutic applications. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals dedicated to advancing the field of natural product drug discovery.

References

The Intricate Pathway of Hasubanan Alkaloid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hasubanan-type alkaloids, a fascinating class of isoquinoline (B145761) alkaloids, possess a unique and complex molecular architecture that has intrigued chemists and pharmacologists for decades. Found predominantly in plants of the Stephania genus, these compounds exhibit a range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of hasubanan (B79425) alkaloids, detailing the key enzymatic transformations, intermediates, and experimental methodologies used to elucidate this intricate process.

The Biosynthetic Blueprint: From Amino Acids to the Hasubanan Core

The biosynthesis of hasubanan alkaloids is intrinsically linked to the well-established pathway of benzylisoquinoline alkaloids (BIAs), sharing common precursors derived from the amino acid L-tyrosine. The journey begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central intermediate, (S)-norcoclaurine.

Subsequent enzymatic reactions, including N-methylation, hydroxylation, and O-methylation, lead to the formation of (S)-reticuline. This pivotal intermediate stands at a critical branch point, directing carbon flux towards various BIA skeletons, including the morphinans and the hasubanans.

The defining step in the formation of the hasubanan scaffold is a proposed intramolecular oxidative coupling of a reticuline-like precursor. While the precise enzymes catalyzing this key reaction in hasubanan biosynthesis are yet to be fully characterized, it is hypothesized to be mediated by a cytochrome P450-dependent phenol (B47542) coupling enzyme. This crucial transformation forges the characteristic bridged ether linkage and the intricate tetracyclic core of the hasubanan family.

Key Intermediates and Enzymatic Transformations

While the complete enzymatic cascade remains an active area of research, tracer studies and biomimetic syntheses have shed light on the probable sequence of events. The following diagram illustrates the proposed biosynthetic pathway leading to the core hasubanan structure.

Hasubanan Biosynthesis Pathway cluster_0 Upstream Benzylisoquinoline Pathway cluster_1 Core Hasubanan Formation cluster_2 Downstream Modifications L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Steps (NCS, 6OMT, CNMT, NCH) Reticuline_Ox Oxidative Coupling Precursor S_Reticuline->Reticuline_Ox Isomerization/ Modification Prometaphanine Prometaphanine Reticuline_Ox->Prometaphanine Intramolecular Oxidative Coupling (P450 Enzyme - Putative) Hasubanonine Hasubanonine Prometaphanine->Hasubanonine Rearrangement Other_Hasubanans Other Hasubanan Alkaloids (e.g., Cepharamine, Stephadiamine) Hasubanonine->Other_Hasubanans Tailoring Enzymes (e.g., Reductases, Methyltransferases)

Caption: Proposed biosynthetic pathway of hasubanan alkaloids.

Quantitative Insights into Hasubanan Biosynthesis

To date, detailed quantitative data on the enzymatic kinetics and pathway flux for hasubanan alkaloid biosynthesis remains limited in the scientific literature. The majority of studies have focused on the isolation and structural elucidation of new hasubanan derivatives and on biomimetic chemical syntheses. However, tracer studies using isotopically labeled precursors have provided qualitative evidence for the incorporation of tyrosine and reticuline (B1680550) into the hasubanan scaffold. The table below summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway and represent key areas for future research.

Parameter Description Significance in Pathway Analysis Status of Knowledge
Enzyme Kinetics (Km, Vmax, kcat) Substrate affinity, maximum reaction velocity, and catalytic efficiency of biosynthetic enzymes.Identifies rate-limiting steps, predicts metabolic flux, and informs metabolic engineering strategies.Largely uncharacterized for hasubanan-specific enzymes.
Precursor Incorporation Rates The efficiency with which labeled precursors (e.g., ¹⁴C-tyrosine, ¹³C-reticuline) are incorporated into downstream hasubanan alkaloids.Confirms pathway intermediates and provides a semi-quantitative measure of pathway activity under different conditions.Qualitative evidence exists, but quantitative rates are not well-documented.
Gene Expression Levels Transcript abundance of genes encoding biosynthetic enzymes under various developmental or environmental conditions.Correlates gene activity with alkaloid accumulation, providing insights into regulatory mechanisms.Putative biosynthetic genes have been identified through transcriptomics, but functional characterization is ongoing.
Metabolite Pool Sizes The concentration of key intermediates and final products within the plant tissue.Provides a snapshot of the metabolic state of the pathway and helps to identify potential bottlenecks.Concentrations of major hasubanan alkaloids in Stephania species have been reported, but data on intermediates is scarce.

Experimental Protocols for Pathway Elucidation

The elucidation of the hasubanan biosynthetic pathway relies on a combination of classical biochemical techniques and modern molecular biology approaches. Below are detailed methodologies for key experiments cited in the study of isoquinoline alkaloid biosynthesis, which are applicable to the investigation of the hasubanan pathway.

Tracer Feeding Studies

Objective: To identify the precursors and intermediates of the hasubanan biosynthetic pathway.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as [¹⁴C]-L-tyrosine or [1,3-¹³C₂]-(S)-reticuline.

  • Plant Material: Utilize sterile plant cell suspension cultures or young seedlings of a known hasubanan-producing species (e.g., Stephania japonica).

  • Administration of Labeled Precursor: Introduce a known concentration of the labeled precursor into the growth medium of the cell culture or administer it to the seedlings via hydroponics or direct injection.

  • Incubation: Allow the plant material to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

  • Alkaloid Extraction: Harvest the plant tissue, freeze-dry, and grind to a fine powder. Extract the alkaloids using a standard methanol/acetic acid or chloroform/methanol solvent system.

  • Purification and Analysis: Fractionate the crude alkaloid extract using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

  • Detection of Label: Analyze the purified fractions for the presence of the isotopic label using liquid scintillation counting (for ¹⁴C) or mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy (for ¹³C). The position and extent of labeling in the isolated hasubanan alkaloids provide direct evidence of the biosynthetic route.

Enzyme Assays for Putative Biosynthetic Enzymes

Objective: To functionally characterize enzymes involved in the hasubanan pathway.

Methodology:

  • Enzyme Source:

    • Crude Protein Extract: Homogenize plant tissue in a suitable buffer and centrifuge to obtain a crude protein extract.

    • Recombinant Enzyme: Clone the candidate gene (identified through transcriptomics or homology-based screening) into an expression vector (e.g., in E. coli or yeast), express the protein, and purify it.

  • Assay Mixture: Prepare a reaction mixture containing:

    • The enzyme preparation.

    • The putative substrate (e.g., (S)-reticuline for an oxidative coupling enzyme).

    • Necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, S-adenosylmethionine for methyltransferases).

    • A suitable buffer to maintain optimal pH.

  • Reaction: Incubate the reaction mixture at an optimal temperature for a specific duration.

  • Termination and Extraction: Stop the reaction (e.g., by adding acid or organic solvent) and extract the products.

  • Product Identification and Quantification: Analyze the reaction products using HPLC, liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS). The identity of the product is confirmed by comparison with an authentic standard. Quantitative analysis allows for the determination of enzyme kinetic parameters.

The following diagram illustrates a general workflow for the identification and characterization of biosynthetic enzymes.

Experimental Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 In Vivo Validation Transcriptomics Transcriptome Sequencing of Hasubanan-Producing Plant Candidate_Genes Identification of Candidate Genes Transcriptomics->Candidate_Genes Homology_Screening Homology-Based Screening (e.g., using known BIA biosynthetic genes) Homology_Screening->Candidate_Genes Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Genes->Gene_Cloning VIGS Virus-Induced Gene Silencing (VIGS) in Plants Candidate_Genes->VIGS Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assays->Product_Analysis Kinetic_Analysis Enzyme Kinetic Analysis Product_Analysis->Kinetic_Analysis Metabolite_Profiling Metabolite Profiling of Silenced Plants VIGS->Metabolite_Profiling Pathway_Confirmation Confirmation of Gene Function in the Pathway Metabolite_Profiling->Pathway_Confirmation

Caption: Experimental workflow for biosynthetic gene discovery and characterization.

Future Perspectives and Drug Development Implications

The elucidation of the hasubanan alkaloid biosynthetic pathway is far from complete. The identification and characterization of the full suite of enzymes responsible for the formation and diversification of the hasubanan scaffold will provide invaluable tools for metabolic engineering and synthetic biology. By harnessing these biocatalysts, it may be possible to:

  • Enhance the production of medicinally important hasubanan alkaloids in their native plant producers or in microbial hosts.

  • Generate novel hasubanan derivatives with improved pharmacological properties through combinatorial biosynthesis and directed evolution of biosynthetic enzymes.

  • Develop sustainable and scalable production platforms for these complex molecules, overcoming the challenges associated with their chemical synthesis.

A thorough understanding of the biosynthesis of hasubanan alkaloids not only deepens our fundamental knowledge of plant secondary metabolism but also opens up new avenues for the discovery and development of novel therapeutics. The intricate enzymatic machinery involved in their formation represents a rich resource for biotechnological applications, promising to unlock the full potential of this unique class of natural products.

Spectroscopic and Structural Elucidation of Stephalonine N: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephalonine N is a complex hasubanan-type alkaloid, a class of natural products known for their intricate molecular architecture and significant biological activities. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to this compound and its congeners isolated from plants of the Stephania genus. Due to the limited availability of published spectroscopic data for this compound itself, this document leverages data from structurally related hasubanan (B79425) alkaloids to provide a detailed analytical framework.

Chemical Structure of this compound

  • IUPAC Name: [(1S,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate[]

  • CAS Number: 2376321-20-7[]

  • Molecular Formula: C₃₀H₃₇NO₉[]

  • Molecular Weight: 555.62 g/mol []

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical technique for the characterization of novel alkaloids like this compound. It provides accurate mass measurements essential for determining the elemental composition.

Table 1: HR-ESI-MS Data for Representative Hasubanan Alkaloids from Stephania longa [2][3]

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
Stephalonine QC₂₁H₂₇NO₅374.1962374.1965
Stephalonine RC₂₀H₂₅NO₅360.1805360.1809
Stephalonine SC₂₀H₂₅NO₄344.1856344.1859

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the complete structure elucidation of complex natural products. The following tables present the ¹H and ¹³C NMR data for Stephalonine Q, a hasubanan alkaloid with a core structure similar to this compound, isolated from Stephania longa. These data serve as a valuable reference for the spectral interpretation of this compound. The spectra were recorded in CDCl₃.

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for Stephalonine Q [2][3]

Positionδн (ppm), mult. (J in Hz)
12.85, d (4.4)
2-H6.75, d (8.2)
3-H6.82, d (8.2)
5-H3.20, m
6-Hα2.15, m
6-Hβ1.95, m
7-Hα2.30, m
7-Hβ2.05, m
8-H4.15, s
9-H4.60, d (6.8)
10-H3.10, d (4.4)
13-Hα2.50, m
13-Hβ1.80, m
14-H2.65, m
16-H6.65, s
N-CH₃2.45, s
3-OCH₃3.85, s
4-OCH₃3.88, s
6-OCH₃3.90, s

Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for Stephalonine Q [2][3]

Positionδc (ppm)
145.2
2111.8
3148.5
4149.0
4a128.9
552.1
635.4
730.2
892.5
978.9
1048.6
11a125.4
12132.6
1342.1
1455.8
16110.5
N-CH₃43.7
3-OCH₃56.1
4-OCH₃56.2
6-OCH₃60.5

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of hasubanan alkaloids from Stephania species, based on established methodologies.[3][4][5]

1. Extraction and Isolation of Alkaloids

  • Plant Material: Dried and powdered plant material (e.g., tubers, whole plant) of the Stephania species is used.

  • Extraction: The powdered material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica (B1680970) gel, followed by further separation using techniques such as Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

2. Spectroscopic Analysis

  • Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are typically dissolved in methanol.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker spectrometer (or equivalent) at frequencies of 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C. Samples are dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as the internal standard.

Logical Workflow for Alkaloid Discovery

The following diagram illustrates a typical workflow for the isolation and characterization of novel alkaloids from Stephania species.

Alkaloid_Discovery_Workflow Workflow for Isolation and Characterization of Stephania Alkaloids plant_material Plant Material (Stephania sp.) extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Fractions column_chromatography->fractions purification Further Purification (Sephadex LH-20, Prep-HPLC) fractions->purification pure_compounds Pure Alkaloids purification->pure_compounds structure_elucidation Structure Elucidation pure_compounds->structure_elucidation bioactivity Bioactivity Screening pure_compounds->bioactivity nmr NMR Spectroscopy (1D & 2D) structure_elucidation->nmr ms HR-ESI-MS structure_elucidation->ms

Caption: A generalized workflow for the isolation, purification, and structural elucidation of alkaloids from Stephania species.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. However, other hasubanan alkaloids isolated from Stephania species have been reported to exhibit various biological activities, including antineuroinflammatory effects.[4] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The spectroscopic data for related compounds are provided as a reference due to the absence of published data for this compound.

References

Stephalonine N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Hasubanan (B79425) Alkaloid

Abstract

Stephalonine N is a hasubanan-type alkaloid, a class of nitrogen-containing secondary metabolites characterized by a complex tetracyclic ring system. Primarily isolated from plants of the Stephania genus, notably Stephania longa, these alkaloids have garnered significant interest within the scientific community due to their structural complexity and diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the biological activities associated with the hasubanan alkaloid family. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Physicochemical Properties

This compound is a white powder with a molecular weight of 555.62 g/mol . While a specific melting point has not been reported in the available literature, its physical state suggests a relatively high melting point, characteristic of complex alkaloids. The compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.

PropertyValueSource
CAS Number 2376321-20-7[1]
Molecular Formula C₃₀H₃₇NO₉[2][3]
Molecular Weight 555.62 g/mol [1][2][3]
Physical State Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Purity ≥95%[1]
Storage Desiccate at -20°C[2]

Structural Elucidation and Spectral Data

The structure of this compound is characterized by the core hasubanan skeleton. The definitive elucidation of its complex three-dimensional architecture relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. Based on the analysis of related hasubanan alkaloids isolated from Stephania longa, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region corresponding to the protons of the tetracyclic core. Signals for methoxy (B1213986) groups would appear as sharp singlets, typically in the range of δ 3.5-4.0 ppm. Aromatic protons, if present on any substituent groups, would resonate in the downfield region (δ 6.5-8.0 ppm). The N-methyl group would likely appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display a full complement of 30 carbon signals. The chemical shifts will be indicative of the different carbon environments within the molecule, including sp³-hybridized carbons of the alkaloidal core, methoxy carbons, and any carbonyl or aromatic carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of this compound.

  • HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry would confirm the molecular formula of C₃₀H₃₇NO₉ by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

  • C-H stretching vibrations (aliphatic and aromatic)

  • C-O stretching vibrations (ethers, esters)

  • C=O stretching vibrations (if a carbonyl group is present)

  • C-N stretching vibrations

Experimental Protocols

The isolation and characterization of this compound involve a series of well-established natural product chemistry techniques. The following protocols are based on methodologies reported for the isolation of hasubanan alkaloids from Stephania longa.[4][5][6]

Isolation of this compound

The general workflow for the isolation of hasubanan alkaloids from plant material is depicted below.

G Figure 1. General Workflow for Isolation of Hasubanan Alkaloids plant_material Dried and Powdered Plant Material (e.g., Stephania longa) extraction Extraction (e.g., with 95% EtOH) plant_material->extraction concentration Concentration (under reduced pressure) extraction->concentration partitioning Solvent Partitioning (e.g., EtOAc and H₂O) concentration->partitioning etOAc_extract EtOAc Extract partitioning->etOAc_extract chromatography Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) etOAc_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material and Extraction: Air-dried and powdered whole plants of Stephania longa are extracted exhaustively with an appropriate solvent, such as 95% ethanol, at room temperature.[4]

  • Concentration and Partitioning: The resulting extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with different organic solvents, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.[4]

  • Chromatographic Separation: The EtOAc-soluble fraction, which is expected to contain the hasubanan alkaloids, is subjected to a series of chromatographic techniques for separation and purification. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the components into different fractions.[5]

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column, often using methanol (B129727) as the eluent, to remove smaller impurities.[5]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.[4]

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structural elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as CDCl₃ or CD₃OD.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Biological Activities and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of hasubanan alkaloids isolated from Stephania species has demonstrated a range of interesting pharmacological effects.

Known Activities of Hasubanan Alkaloids
  • Anti-inflammatory Activity: Several hasubanan alkaloids isolated from Stephania longa have shown significant inhibitory effects on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][7]

  • Antimicrobial Activity: Some hasubanan alkaloids have exhibited antimicrobial activity against various bacterial strains.[5]

  • Opioid Receptor Affinity: Certain hasubanan alkaloids have shown binding affinity for opioid receptors, suggesting potential analgesic properties.[8]

The potential anti-inflammatory mechanism of action for hasubanan alkaloids is depicted below.

G Figure 2. Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines stephalonine Hasubanan Alkaloids (e.g., this compound) stephalonine->IKK

References

Unveiling the Therapeutic Potential: A Technical Guide to the Putative Biological Activities of Alkaloids from the Genus Stephania

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for Stephalonine N (CAS 2376321-20-7) is not publicly available. This technical guide, therefore, provides an in-depth overview of the well-documented biological activities of other alkaloids isolated from the Stephania genus. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds, and may offer insights into the potential activities of novel or less-studied alkaloids such as this compound.

The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse alkaloids that have been a cornerstone of traditional medicine, particularly in Asia.[1] Modern phytochemical and pharmacological studies have begun to validate the traditional uses of these plants, revealing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This guide synthesizes the current understanding of the putative biological activities of key alkaloids from Stephania, with a focus on their anti-inflammatory and cytotoxic properties.

Anti-Inflammatory Activity of Stephania Alkaloids

Several alkaloids isolated from various Stephania species have demonstrated significant anti-inflammatory effects. The primary mechanism often involves the inhibition of pro-inflammatory mediators and cytokines.

A study on hasubanan (B79425) alkaloids from Stephania longa revealed significant inhibitory effects on the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3]

CompoundTargetIC50 (µM)Cell Line
Longanone TNF-α19.22RAW264.7
IL-66.54RAW264.7
Cephatonine TNF-α16.44RAW264.7
IL-639.12RAW264.7
Prostephabyssine TNF-α15.86RAW264.7
IL-630.44RAW264.7

Table 1: Inhibitory concentrations (IC50) of hasubanan alkaloids from Stephania longa on pro-inflammatory cytokine production.[2]

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds in vitro, based on methodologies reported in the literature.

Objective: To determine the inhibitory effect of test compounds on the production of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (e.g., Longanone, Cephatonine, Prostephabyssine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Measurement of TNF-α and IL-6 Production:

    • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 values for the inhibition of TNF-α and IL-6 production using non-linear regression analysis.

The anti-inflammatory activity of many Stephania alkaloids is attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, which is activated by LPS.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Stephania_Alkaloids Stephania Alkaloids Stephania_Alkaloids->IKK Inhibition

Caption: LPS-induced pro-inflammatory signaling pathway and the putative inhibitory action of Stephania alkaloids.

Anticancer Activity of Stephania Alkaloids

A significant body of research has highlighted the cytotoxic and pro-apoptotic effects of alkaloids from Stephania on various cancer cell lines. These compounds often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Alkaloids isolated from Stephania rotunda have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Cepharanthine HT29Colon Cancer2.4
LS174TColon Cancer3.1
SW620Colon Cancer5.3
HepG2Hepatoma4.8
Tetrahydropalmatine All testedWeak cytotoxicity
Xylopinine All testedWeak cytotoxicity

Table 2: Cytotoxic activity (IC50) of alkaloids from Stephania rotunda against human cancer cell lines.

Furthermore, a study on Stephania venosa demonstrated the potent anticancer activity of Stephanine.

CompoundCell LineCancer TypeIC50 (µg/mL)
Stephanine HeLaCervical Cancer1.9
MDA-MB231Breast Cancer2.5
MCF-7Breast Cancer3.2

Table 3: Cytotoxic activity (IC50) of Stephanine from Stephania venosa.

The following protocol outlines a common method for assessing the cytotoxic activity of natural compounds against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of human cancer cells.

Materials:

  • Human cancer cell lines (e.g., HT29, HeLa)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (e.g., Cepharanthine, Stephanine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the resulting formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

The discovery of potent anticancer alkaloids like Stephanine often involves a process of bioassay-guided fractionation.

Bioassay_Guided_Fractionation Plant_Material Stephania sp. Plant Material Extraction Crude Extract Plant_Material->Extraction Fractionation Solvent Partitioning & Chromatography Extraction->Fractionation Fractions Fractions (A, B, C...) Fractionation->Fractions Bioassay Cytotoxicity Screening (e.g., MTT Assay) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Isolation Further Chromatographic Purification (HPLC) Active_Fraction->Isolation Pure_Compound Isolated Pure Compound (e.g., Stephanine) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: A typical workflow for the bioassay-guided isolation of bioactive alkaloids from Stephania species.

Conclusion and Future Directions

The alkaloids derived from the genus Stephania represent a promising source of lead compounds for the development of novel anti-inflammatory and anticancer therapeutics. The data presented in this guide underscore the potent biological activities of several Stephania alkaloids and provide a framework for their further investigation. While specific data on this compound remains elusive, the established activities of its congeners suggest that it may also possess valuable pharmacological properties. Future research should focus on the isolation and characterization of novel alkaloids like this compound, followed by comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and therapeutic potential. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these natural products for clinical development.

References

An In-depth Technical Guide on the Natural Abundance and Yield of Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available research, specific quantitative data on the natural abundance and isolation yield of Stephalonine N from Stephania venosa is not well-documented in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for related hasubanan (B79425) alkaloids from the Stephania genus to serve as a valuable resource for researchers.

Introduction to this compound and Stephania venosa

Stephania venosa (Blume) Spreng is a plant in the Menispermaceae family, which is known to be a rich source of various isoquinoline (B145761) alkaloids. These alkaloids, particularly those with a hasubanan skeleton like this compound, are of significant interest to the scientific community due to their potential pharmacological activities. Hasubanan alkaloids are characterized by a complex tetracyclic ring system and have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. While the genus Stephania is a known producer of these compounds, the specific concentration of this compound within S. venosa has not been quantitatively reported.

Natural Abundance and Yield of Alkaloids in Stephania Species

While specific data for this compound is unavailable, studies on other alkaloids within Stephania species provide insights into the general abundance of these compounds. The concentration of alkaloids can vary significantly based on the specific plant species, geographical location, and the part of the plant being analyzed (e.g., tubers, leaves).

Table 1: Alkaloids Isolated from Stephania venosa

Alkaloid ClassExample Alkaloids Isolated from Stephania venosaReference
HasubananNot explicitly quantified in available literature for this compound. Other hasubanan alkaloids have been isolated from the Stephania genus.General literature on Stephania alkaloids
Aporphine (B1220529)Crebanine, Dehydrocrebanine, Oxostephanine, Thailandine[1]
ProtoberberineTetrahydropalmatine[2]

Experimental Protocols: A General Approach for Alkaloid Isolation from Stephania venosa

The following is a generalized experimental protocol for the extraction and isolation of alkaloids from Stephania venosa, based on methodologies reported for similar compounds. This protocol can be adapted and optimized for the specific isolation of this compound.

3.1. Plant Material and Extraction

  • Plant Material Preparation: Dried and powdered tubers of Stephania venosa are commonly used for extraction.

  • Extraction: The powdered plant material is subjected to maceration with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Acid-Base Partitioning

  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

  • Extraction of Neutral Compounds: The acidic solution is then partitioned with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and weakly basic compounds.

  • Basification and Extraction of Alkaloids: The aqueous layer is then basified with an alkali (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the basified aqueous layer using an organic solvent like dichloromethane.

  • Drying and Evaporation: The organic extracts containing the alkaloids are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a crude alkaloid fraction.

3.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

  • Further Purification: Fractions containing the target alkaloid are often pooled and subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

3.4. Structure Elucidation

The structure of the isolated pure compound is then determined using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: To definitively determine the three-dimensional structure if suitable crystals can be obtained.

G General Workflow for Alkaloid Isolation start Dried & Powdered Stephania venosa Tubers extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Crude Extract) filtration->evaporation1 acidification Dissolve in 5% HCl evaporation1->acidification partition1 Partition with CH2Cl2 (Remove Neutrals) acidification->partition1 basification Basify with NH4OH partition1->basification Aqueous Layer partition2 Extract with CH2Cl2 (Crude Alkaloids) basification->partition2 chromatography Silica Gel Column Chromatography partition2->chromatography purification Preparative TLC / HPLC chromatography->purification Selected Fractions elucidation Structure Elucidation (NMR, MS, X-ray) purification->elucidation end Pure this compound elucidation->end

Caption: Generalized workflow for the isolation of alkaloids from Stephania venosa.

Biological Activities of Alkaloids from Stephania venosa

While the specific biological activities and signaling pathways of this compound are not extensively studied, research on other alkaloids from S. venosa provides valuable insights into the potential therapeutic applications of compounds from this plant.

Table 2: Reported Biological Activities of Selected Alkaloids from Stephania venosa

AlkaloidBiological ActivityKey FindingsReference
CrebanineAnticancerInduces G1 phase cell cycle arrest and apoptosis in human cancer cells.[3]
DehydrocrebanineAnticancerShows cytotoxic activity against various cancer cell lines.[1]
OxostephanineAnticancerExhibits strong activity against breast cancer and leukemia cells.[1]
ThailandineAnticancer, Antimalarial, AntimicrobialPotent activity against lung carcinoma cells, Plasmodium falciparum, and Mycobacterium tuberculosis.
TetrahydropalmatineAcetylcholinesterase InhibitionInhibits acetylcholinesterase, suggesting potential in neurodegenerative disease research.

Signaling Pathways

Detailed signaling pathways for this compound have not been elucidated. However, studies on crebanine, another alkaloid from S. venosa, have shown that it induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.

G Apoptosis Induction by Crebanine crebanine Crebanine bax Bax (Pro-apoptotic) Up-regulation crebanine->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation crebanine->bcl2 mito Mitochondrial Membrane Potential (Decrease) bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Signaling pathway for crebanine-induced apoptosis in cancer cells.

Conclusion and Future Perspectives

This compound, a hasubanan alkaloid from Stephania venosa, represents a potentially valuable natural product for drug discovery. However, a significant gap exists in the literature regarding its natural abundance, isolation yield, and specific biological mechanisms. The methodologies and data presented in this guide for related compounds offer a solid foundation for researchers to design and conduct further studies on this compound. Future research should focus on the quantitative analysis of this compound in S. venosa, optimization of its isolation protocol, and comprehensive evaluation of its pharmacological activities and underlying signaling pathways. Such studies are crucial for unlocking the full therapeutic potential of this and other related natural products.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Hasubanan Alkaloids: A Representative Protocol for (±)-Hasubanonine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hasubanan (B79425) alkaloids are a complex family of polycyclic natural products isolated from various plant species of the Stephania genus. These compounds are characterized by a unique aza-[4.4.3]propellane core structure. While a specific total synthesis protocol for Stephalonine N is not extensively documented in publicly available literature, this application note details a representative and well-documented total synthesis of a closely related hasubanan alkaloid, (±)-Hasubanonine.[1][2] This protocol, developed by Castle and coworkers, provides a comprehensive blueprint for the construction of the hasubanan skeleton and can serve as a foundational methodology for researchers targeting other members of this alkaloid family, including this compound.[1][2]

The presented synthesis employs a convergent strategy, culminating in the formation of the characteristic tetracyclic core of hasubanonine (B156775). The key transformations include the construction of a phenanthrene (B1679779) intermediate, followed by an oxidative dearomatization, an anionic oxy-Cope rearrangement, and a final acid-promoted cyclization to forge the aza-propellane structure.[1][2]

Data Presentation: Summary of Key Transformations

The following table summarizes the quantitative data for the key steps in the total synthesis of (±)-Hasubanonine.

StepReactionStarting MaterialKey Reagents and ConditionsProductYield (%)
1Oxidative Phenolic CouplingDihydrophenanthrene derivativePhI(OAc)₂, MeOHMasked o-benzoquinone85
2Anionic Oxy-Cope RearrangementTertiary alcohol intermediateKH, THFKetone intermediate92
3Acid-Promoted CyclizationAmino ketone precursorTFA, CH₂Cl₂, 4 Å MS, 35 °C, 22 h(±)-Hasubanonine75

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the total synthesis of (±)-Hasubanonine.

Step 1: Oxidative Phenolic Coupling

This procedure describes the dearomatization of the dihydrophenanthrene intermediate to form the masked o-benzoquinone, a crucial precursor for the subsequent rearrangement.

Procedure:

  • To a solution of the phenolic dihydrophenanthrene (1.0 equiv) in methanol (B129727) (0.1 M) at 0 °C is added (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) (1.2 equiv).

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the masked o-benzoquinone.

Step 2: Anionic Oxy-Cope Rearrangement

This protocol details the[3][3]-sigmatropic rearrangement of the tertiary alcohol intermediate to construct a key ketone intermediate.

Procedure:

  • To a suspension of potassium hydride (KH) (5.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.05 M) at 0 °C is added a solution of the tertiary alcohol (1.0 equiv) in anhydrous THF (0.2 M) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is carefully quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the ketone intermediate.

Step 3: Acid-Promoted Cyclization to (±)-Hasubanonine

This final key step involves the formation of the aza-[4.4.3]-propellane core of hasubanonine through an acid-catalyzed intramolecular cyclization.

Procedure:

  • To a solution of the amino ketone precursor (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) (0.02 M) is added 4 Å molecular sieves (10 wt equiv).

  • Trifluoroacetic acid (TFA) (3.0 equiv) is added to the suspension.

  • The reaction mixture is warmed to 35 °C and stirred for 22 hours.

  • The reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford (±)-Hasubanonine.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the key transformations in the total synthesis of (±)-Hasubanonine.

Total_Synthesis_of_Hasubanonine cluster_start Starting Materials cluster_key_steps Key Transformations cluster_end Final Product Dihydrophenanthrene Dihydrophenanthrene Derivative Oxidative_Coupling Oxidative Phenolic Coupling Dihydrophenanthrene->Oxidative_Coupling PhI(OAc)₂, MeOH Grignard_Addition Allyl Grignard Addition Oxidative_Coupling->Grignard_Addition AllylMgCl Oxy_Cope Anionic Oxy-Cope Rearrangement Grignard_Addition->Oxy_Cope KH, THF Functional_Group_Manipulation Functional Group Manipulations Oxy_Cope->Functional_Group_Manipulation Cyclization Acid-Promoted Cyclization Functional_Group_Manipulation->Cyclization TFA, CH₂Cl₂ Hasubanonine (±)-Hasubanonine Cyclization->Hasubanonine

References

Application Notes & Protocols: Stephalonine N Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocols herein cover the entire workflow, from the initial extraction of raw plant material to the multi-step chromatographic purification required to obtain the pure compound.

Experimental Protocols

The following protocols are generalized from methods used for the successful isolation of hasubanan (B79425) alkaloids from Stephania species.[5][6] Optimization of specific parameters may be required for the targeted isolation of stephalonine N.

Protocol 1: Extraction of Crude Alkaloids from Stephania Plant Material

This protocol describes the initial extraction and acid-base partitioning to obtain a crude alkaloid mixture.

1. Plant Material Preparation:

  • Collect whole plants or tubers of a suitable Stephania species (e.g., Stephania longa).
  • Dry the plant material in an oven at a controlled temperature (e.g., 50-60°C) until brittle.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh the powdered plant material.
  • Macerate or reflux the powder with 95% ethanol (B145695) or methanol. A common ratio is 1 kg of powder to 5-10 L of solvent. For maceration, allow the mixture to stand for several days with occasional agitation. For reflux, heat the mixture for several hours.
  • Repeat the extraction process 2-3 times to ensure exhaustive extraction.
  • Combine the solvent extracts and filter to remove solid plant material.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Suspend the crude extract in a dilute acidic solution (e.g., 2-5% HCl or tartaric acid).
  • Filter the acidic solution to remove any insoluble, non-alkaloidal residues.
  • Wash the acidic solution with a non-polar organic solvent like petroleum ether or ethyl acetate (B1210297) to remove neutral and weakly acidic impurities. Discard the organic phase.
  • Adjust the pH of the aqueous phase to alkaline (pH 9-11) using a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). This will precipitate the free alkaloids.
  • Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent such as chloroform (B151607) or dichloromethane.[6]
  • Combine the organic layers containing the free alkaloids.
  • Wash the combined organic extract with distilled water to remove residual base.
  • Dry the organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).
  • Filter and concentrate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a multi-step chromatographic strategy for the isolation of individual alkaloids from the crude extract. This is a crucial step as Stephania extracts contain a complex mixture of structurally similar alkaloids.[7]

1. Initial Fractionation using Silica (B1680970) Gel Column Chromatography:

  • Prepare a silica gel column (e.g., 200-300 mesh).
  • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the column.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol (e.g., 100:0 to 90:10 v/v) or petroleum ether-acetone.[6]
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., Dragendorff's reagent for alkaloids).
  • Combine fractions that show similar TLC profiles.

2. Intermediate Purification Steps:

  • Fractions enriched with the target compound may require further purification using different chromatographic techniques based on the polarity and properties of the co-eluting impurities.
  • Reversed-Phase (RP-18) Column Chromatography: This is effective for separating compounds with varying hydrophobicity. Elute with a gradient of methanol-water or acetonitrile-water.
  • MCI Gel Column Chromatography: This is another type of reversed-phase chromatography useful for separating polar compounds.
  • Monitor fractions by TLC or HPLC.

3. Final Purification using Sephadex LH-20:

  • For the final purification step, use size-exclusion chromatography on a Sephadex LH-20 column.
  • The typical eluent for this step is methanol.[6] This step is effective at removing small impurities and colored substances.
  • Collect fractions and analyze for purity using HPLC.
  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

4. Structure Elucidation:

  • Confirm the identity and structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-NMR) and Mass Spectrometry (MS).[3][4]

Data Presentation

While quantitative data for this compound is not available, the following tables provide context on the types of alkaloids isolated from Stephania species and the efficiency of general alkaloid extraction methods.

Table 1: Examples of Hasubanan and Other Alkaloids Isolated from Stephania Species

Alkaloid TypeCompound NameSource SpeciesReference
HasubananStephalonines A-IStephania longa[1]
HasubananStephalonines Q, R, SStephania longa
HasubananAknadinineStephania hernandifolia
HasubananHasubanonineStephania hernandifolia[6]
ProtoberberineStepharotudineStephania rotunda[8]
BisbenzylisoquinolineCepharanthineStephania rotunda[9]

Table 2: Recovery Rates for Alkaloid Extraction from Stephania Tubers

This table presents recovery data for a standardized alkaloid extraction procedure, demonstrating the efficiency of the method for different types of alkaloids.

AlkaloidRecovery Percentage (%)
Sinomenine99.4%
Palmatine92.9%
Tetrahydropalmatine97.3%
Stephanine101.2%
(Data adapted from a study on alkaloid quantification in Stephania tubers using ultrasonic-assisted extraction with 50% alcohol).[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Stephania plant material.

G cluster_0 Extraction cluster_1 Enrichment cluster_2 Purification cluster_3 Analysis Plant Dried, Powdered Stephania longa Solvent_Ext Solvent Extraction (95% EtOH) Plant->Solvent_Ext Crude_Ext Crude EtOH Extract Solvent_Ext->Crude_Ext Acid_Base Acid-Base Partitioning Crude_Ext->Acid_Base Crude_Alk Crude Alkaloid Mixture Acid_Base->Crude_Alk Silica Silica Gel Chromatography Crude_Alk->Silica RP18 RP-18 / MCI Gel Chromatography Silica->RP18 Enriched Fractions Sephadex Sephadex LH-20 Chromatography RP18->Sephadex Further Purified Fractions Pure_Comp Pure this compound Sephadex->Pure_Comp Analysis Structural Elucidation (NMR, MS) Pure_Comp->Analysis

Caption: Generalized workflow for this compound isolation.

Potential Signaling Pathway

While the specific biological activity of this compound is not yet characterized, other alkaloids from Stephania, such as stephanine, have been shown to induce apoptosis in cancer cells. The diagram below illustrates a potential mechanism of action for a related alkaloid, providing a logical starting point for investigating the bioactivity of this compound.

G cluster_pathway Apoptotic Pathway Stephalonine Hasubanan Alkaloid (e.g., this compound) Cell Cancer Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

HPLC-MS/MS method for Stephalonine N quantification.

Author: BenchChem Technical Support Team. Date: December 2025

An established HPLC-MS/MS method for the quantification of a compound named "Stephalonine N" or the similarly spelled "Stephalinine" could not be found in publicly available scientific literature. As a result, a detailed application note and protocol with specific quantitative data and experimental workflows cannot be provided at this time.

Extensive searches were conducted to locate validated analytical methods, pharmacokinetic studies, and sample preparation protocols for these specific compounds. However, the search results yielded general information regarding HPLC-MS/MS methodology, sample preparation techniques, the role of internal standards in quantitative analysis, and pharmacokinetic profiles of other unrelated compounds.

For the development of a robust and reliable HPLC-MS/MS method for a novel or uncharacterized compound, the following general workflow and considerations are recommended. This information is provided as a guideline for researchers, scientists, and drug development professionals who may be tasked with creating such a method from scratch.

General Framework for HPLC-MS/MS Method Development

Introduction

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. This document outlines a general approach to developing a quantitative HPLC-MS/MS method, which would be applicable to a compound like this compound.

Materials and Reagents

A comprehensive list of all necessary materials and reagents should be compiled. This includes:

  • Reference standards of the analyte (this compound) and a suitable internal standard (IS).

  • High-purity solvents (e.g., methanol (B129727), acetonitrile (B52724), water) of HPLC or LC-MS grade.

  • Reagents for mobile phase preparation (e.g., formic acid, ammonium (B1175870) acetate).

  • Chemicals for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges).

  • Biological matrix (e.g., plasma, urine, tissue homogenate) from a relevant species.

Instrumentation and Conditions

Liquid Chromatography:

  • Column: Selection of an appropriate HPLC or UHPLC column is critical. A reversed-phase C18 column is often a good starting point for many small molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to achieve good chromatographic separation.

  • Flow Rate: The flow rate will depend on the column dimensions and particle size.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is important for reproducible retention times.

  • Injection Volume: A small injection volume (e.g., 5 µL) is generally used.

Mass Spectrometry:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for many small molecules and can be operated in either positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high selectivity and sensitivity.

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the internal standard. This involves determining the precursor ion (the molecular ion or a prominent adduct) and the most abundant product ions upon collision-induced dissociation.

  • Instrument Parameters: Optimization of parameters such as collision energy, declustering potential, and source temperature is crucial for maximizing signal intensity.

Experimental Protocols

Standard Solution and Calibration Curve Preparation:

  • Prepare stock solutions of the analyte and internal standard in a suitable solvent.

  • Create a series of working standard solutions by serially diluting the analyte stock solution.

  • Prepare calibration standards by spiking the working standard solutions into the biological matrix. The concentration range should cover the expected in-vivo concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Sample Preparation: The goal of sample preparation is to remove interferences from the biological matrix and concentrate the analyte of interest.[1][2] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a suitable solvent.[1]

A generic sample preparation workflow is illustrated below:

G cluster_sample_prep Sample Preparation Workflow cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing

A general workflow for sample preparation and analysis.
Method Validation

A developed HPLC-MS/MS method must be validated to ensure its reliability for the intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

The logical relationship of these validation parameters is depicted in the following diagram:

G cluster_validation Method Validation Parameters Method Quantitative Method Selectivity Selectivity / Specificity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability

Key parameters for bioanalytical method validation.
Data Presentation

Once the method is validated, quantitative data should be summarized in clear and concise tables. An example of how such data could be presented is shown below.

Table 1: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery (%) 85 - 115%
Matrix Effect (%) 90 - 110%

Note: The values presented in this table are hypothetical and serve as an example of typical acceptance criteria for a bioanalytical method validation.

Conclusion

While a specific HPLC-MS/MS method for this compound could not be located, the general principles and workflows outlined above provide a comprehensive guide for the development and validation of such a method. The successful application of these principles will enable researchers and scientists to generate high-quality, reliable quantitative data for their studies. It is strongly recommended to consult relevant regulatory guidelines (e.g., FDA, EMA) for specific requirements for bioanalytical method validation.

References

Application Notes and Protocols: Cytotoxicity Screening of Stephalonine N in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stephalonine N is a novel alkaloid with putative cytotoxic effects against various cancer cell lines. Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to utilizing standard cytotoxicity assays to assess the effects of this compound. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and a proposed mechanism of action. While specific data for this compound is not yet publicly available, this document will utilize data from the structurally related alkaloid, Stephanine, as a representative example to illustrate data presentation and interpretation. Stephanine has demonstrated notable cytotoxic effects against various cancer cell lines, purportedly by inducing apoptosis through a "reverse of mitotic exit" mechanism.[1]

Data Presentation: Cytotoxicity of Stephanine (as a proxy for this compound)

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%. The following table summarizes the IC50 values of Stephanine against several human cancer cell lines, as determined by preclinical studies.[1]

Cancer Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer5.8
MDA-MB-231Breast Cancer (Triple-Negative)7.2
MCF-7Breast Cancer (ER-Positive)9.5
A549Non-Small Cell Lung Cancer8.1
H1299Non-Small Cell Lung Cancer10.3

Note: The IC50 values presented are representative examples based on published research for Stephanine and may vary depending on experimental conditions.[1]

Experimental Protocols

Two common and robust colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

Protocol 1: MTT Assay for this compound Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound (or test compound)

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the Solubilization solution into each well.

    • Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the purple formazan crystals.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm is recommended.

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay for this compound Cytotoxicity

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of adherent cells. The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.

Materials:

  • This compound (or test compound)

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Cell Fixation:

    • After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

    • After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at 510 nm in a microplate reader.

  • Data Analysis:

    • Follow step 5 from the MTT Assay Protocol to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for cytotoxicity screening of this compound.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay_Step Perform Cytotoxicity Assay (MTT or SRB) Incubation->Assay_Step Measurement Measure Absorbance Assay_Step->Measurement Calculation Calculate Cell Viability (%) Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Cytotoxicity screening experimental workflow.
Proposed Signaling Pathway for this compound

Based on the mechanism of the related compound Stephanine, a proposed signaling pathway for this compound is the induction of apoptosis via the reversal of mitotic exit. This is hypothesized to involve the inhibition of key mitotic kinases, leading to a cellular catastrophe that triggers the intrinsic apoptotic pathway.

Proposed_Signaling_Pathway cluster_mitosis Mitotic Regulation cluster_apoptosis Apoptotic Pathway Stephalonine_N This compound Mitotic_Kinases Mitotic Kinases (e.g., Aurora B) Stephalonine_N->Mitotic_Kinases inhibition Mitotic_Exit Proper Mitotic Exit Mitotic_Kinases->Mitotic_Exit Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Kinases->Mitotic_Catastrophe disruption leads to Cell_Division Successful Cell Division Mitotic_Exit->Cell_Division Intrinsic_Pathway Intrinsic Apoptotic Pathway Mitotic_Catastrophe->Intrinsic_Pathway Caspase3 Caspase-3 Activation Intrinsic_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Stephalonine N Mechanism of Action Study Design

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel natural product with putative anti-neoplastic properties. A thorough investigation into its mechanism of action is crucial for its development as a potential therapeutic agent. This document outlines a comprehensive study design to elucidate the cellular and molecular mechanisms by which this compound exerts its anti-cancer effects. The proposed study will focus on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways in cancer cells.

Phase 1: Assessment of Cytotoxicity and Induction of Apoptosis

The initial phase of the study is designed to determine the cytotoxic effects of this compound on cancer cells and to ascertain whether the observed cell death is due to apoptosis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa, MCF-7, or A549).

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cells

Concentration (µM) 24h Viability (%) 48h Viability (%) 72h Viability (%)
Vehicle Control 100 ± 5.2 100 ± 4.8 100 ± 5.5
0.1 98 ± 4.5 95 ± 5.1 92 ± 4.9
1 85 ± 6.1 78 ± 5.7 70 ± 6.3
10 62 ± 5.8 51 ± 4.9 40 ± 5.2
50 45 ± 4.2 30 ± 3.8 15 ± 2.9
100 20 ± 3.5 10 ± 2.1 5 ± 1.8

| IC50 (µM) | ~48 | ~12 | ~8 |

Table 2: Apoptosis Induction by this compound

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 95 ± 2.1 3 ± 0.8 2 ± 0.5
This compound (IC50) 55 ± 3.5 25 ± 2.9 20 ± 2.4

| this compound (2x IC50) | 20 ± 2.8 | 45 ± 4.1 | 35 ± 3.7 |

Visualization

G cluster_workflow Phase 1: Cytotoxicity and Apoptosis Workflow start Start: Cancer Cell Culture treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis flow Flow Cytometry Analysis apoptosis->flow end End: Quantify Apoptosis flow->end

Caption: Workflow for assessing cytotoxicity and apoptosis induction.

Phase 2: Elucidation of the Apoptotic Pathway

This phase aims to identify the specific apoptotic pathway (intrinsic or extrinsic) activated by this compound.

Experimental Protocols

1. Western Blot Analysis of Apoptosis-Related Proteins

  • Objective: To measure the expression levels of key proteins involved in the intrinsic and extrinsic apoptotic pathways.

  • Protocol:

    • Treat cells with this compound at IC50 and 2x IC50 for 24 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-8, Cleaved Caspase-3, and PARP overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Data Presentation

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Protein Vehicle Control (Relative Density) This compound (IC50) (Relative Density) This compound (2x IC50) (Relative Density)
Bcl-2 1.00 ± 0.05 0.45 ± 0.04 0.20 ± 0.03
Bax 1.00 ± 0.06 2.10 ± 0.15 3.50 ± 0.21
Cleaved Caspase-9 1.00 ± 0.04 3.20 ± 0.25 5.80 ± 0.40
Cleaved Caspase-8 1.00 ± 0.05 1.10 ± 0.07 1.20 ± 0.09
Cleaved Caspase-3 1.00 ± 0.03 4.50 ± 0.31 8.20 ± 0.55

| Cleaved PARP | 1.00 ± 0.06 | 5.10 ± 0.38 | 9.80 ± 0.62 |

Visualization

G cluster_pathway Hypothesized Intrinsic Apoptotic Pathway stephalonine This compound bax Bax (Pro-apoptotic) stephalonine->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) stephalonine->bcl2 downregulates mito Mitochondria bax->mito bcl2->mito cytc Cytochrome c release mito->cytc apaf1 Apaf-1 cytc->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates parp PARP cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Phase 3: Investigation of Cell Cycle Arrest

This phase will determine if this compound affects cell cycle progression, which is a common mechanism for anti-cancer agents.

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

  • Protocol:

    • Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

2. Western Blot Analysis of Cell Cycle Regulatory Proteins

  • Objective: To examine the effect of this compound on the expression of key cell cycle regulatory proteins.

  • Protocol:

    • Perform western blotting as described previously.

    • Use primary antibodies against Cyclin D1, Cyclin E, CDK4, CDK2, p21, and p27.

Data Presentation

Table 4: Effect of this compound on Cell Cycle Distribution

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control 55 ± 3.1 30 ± 2.5 15 ± 1.9
This compound (IC50) 75 ± 4.2 15 ± 1.8 10 ± 1.5

| this compound (2x IC50) | 85 ± 4.8 | 8 ± 1.2 | 7 ± 1.1 |

Table 5: Effect of this compound on Cell Cycle Regulatory Proteins

Protein Vehicle Control (Relative Density) This compound (IC50) (Relative Density) This compound (2x IC50) (Relative Density)
Cyclin D1 1.00 ± 0.07 0.35 ± 0.04 0.15 ± 0.02
CDK4 1.00 ± 0.06 0.40 ± 0.05 0.20 ± 0.03
p21 1.00 ± 0.05 2.80 ± 0.19 4.50 ± 0.33

| p27 | 1.00 ± 0.04 | 2.50 ± 0.17 | 4.10 ± 0.29 |

Visualization

G cluster_workflow Phase 3: Cell Cycle Analysis Workflow start Start: Treat Cells with this compound fix_stain Fix and Stain with PI/RNase start->fix_stain western Western Blot for Cell Cycle Proteins start->western flow Flow Cytometry for DNA Content fix_stain->flow distribute Analyze Cell Cycle Distribution flow->distribute end End: Determine Cell Cycle Arrest Point distribute->end analyze Analyze Protein Expression western->analyze analyze->end

Caption: Workflow for investigating cell cycle arrest.

Conclusion

This comprehensive study design provides a systematic approach to investigating the mechanism of action of this compound. The data generated from these experiments will offer valuable insights into its potential as an anti-cancer agent by elucidating its effects on cell viability, apoptosis, and cell cycle regulation. The findings will form a strong basis for further preclinical and clinical development.

Application Notes and Protocols for Stephalonine N in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for "Stephalonine N" have not yielded specific information regarding its biological activity, mechanism of action, or established protocols for high-throughput screening (HTS). The information available often pertains to related but distinct compounds, such as Stephalonine L.

Therefore, the following application notes and protocols are presented as a generalized framework based on common practices for novel natural product screening. These should be adapted and optimized based on the specific biological target and assay format once the activity of this compound is characterized.

Introduction to this compound (Hypothetical Profile)

This compound is a novel alkaloid with a complex polycyclic structure, suggesting potential for interaction with various biological targets. As a member of the stephania alkaloid family, it may exhibit activities such as anti-inflammatory, anti-cancer, or neurological effects. High-throughput screening is a critical first step to elucidate its biological function and identify potential therapeutic applications.

General High-Throughput Screening Workflow

A typical HTS campaign for a novel compound like this compound involves several stages, from initial broad screening to more focused secondary assays.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Validation cluster_lead Lead Optimization Primary_Assay Primary Assay (e.g., Cell Viability, Enzyme Activity) Hit_ID Hit Identification Primary_Assay->Hit_ID HTS High-Throughput Screening (Large Compound Library) HTS->Primary_Assay Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response Selectivity Selectivity & Counter-Screening Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A generalized workflow for high-throughput screening of a novel compound.

Data Presentation (Hypothetical Data)

Quantitative data from HTS and subsequent validation assays should be organized for clear comparison.

Table 1: Hypothetical Primary Screening Results for this compound

Assay TypeTargetThis compound Activity (% Inhibition @ 10 µM)Positive Control Activity
Cell ViabilityHEK2935%95% (Staurosporine)
Kinase PanelKinase X85%98% (Known Inhibitor)
GPCR BindingReceptor Y12%92% (Known Ligand)

Table 2: Hypothetical Dose-Response Data for this compound against Kinase X

Concentration (µM)% Inhibition
0.015
0.125
150
1088
10095
IC50 (µM) 1.0

Experimental Protocols

The following are generalized protocols that would need to be adapted for the specific target of interest.

Cell Viability Assay (MTS/MTT Assay)

Objective: To assess the general cytotoxicity of this compound.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • 96-well or 384-well clear-bottom plates

  • Positive control (e.g., Staurosporine)

  • Negative control (e.g., DMSO)

Protocol:

  • Seed cells in a microplate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the compound dilutions. Include wells for positive and negative controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage relative to the negative control.

In Vitro Kinase Assay (e.g., ADP-Glo™)

Objective: To determine if this compound inhibits the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Kinase buffer

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Positive control (known kinase inhibitor)

  • Negative control (DMSO)

Protocol:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer.

  • Add this compound at various concentrations to the wells of the microplate.

  • Add the kinase reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the negative control.

Potential Signaling Pathway Investigation

Should primary screening indicate activity against a target within a known signaling pathway (e.g., a kinase in the MAPK pathway), further investigation would be warranted.

Signaling_Pathway cluster_pathway Hypothetical MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellGrowth Cell Proliferation Transcription->CellGrowth Stephalonine_N This compound Stephalonine_N->RAF Inhibition?

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Disclaimer: The information provided above is for illustrative purposes only, due to the lack of specific data on this compound. All experimental procedures should be developed and validated by qualified researchers in a laboratory setting.

Analytical Standards for Stephanine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of Stephanine, a promising bioactive alkaloid. These guidelines are intended to support researchers, scientists, and drug development professionals in the accurate quantification, characterization, and investigation of Stephanine's biological activities.

Introduction to Stephanine

Stephanine is a naturally occurring alkaloid found in various plant species of the Stephania genus. It has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects, making it a compound of significant interest for drug discovery and development. Accurate and reliable analytical methods are crucial for the standardization of plant extracts, pharmacokinetic studies, and understanding its mechanism of action.

Analytical Standards and Reference Material

A well-characterized reference standard is essential for the accurate quantification and identification of Stephanine in various matrices.

2.1. Preparation and Characterization of Stephanine Reference Standard

A primary reference standard for Stephanine should be of high purity, typically ≥98%. If a commercial standard is unavailable, it can be isolated from plant material and purified using chromatographic techniques.

Protocol for Purity Assessment: The purity of the Stephanine reference standard should be determined using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: To determine the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and assess the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any structural impurities.

  • Thermogravimetric Analysis (TGA): To determine the water and residual solvent content.

  • Residual Inorganic Impurity Analysis: To quantify any non-combustible impurities.

Quantitative Analysis of Stephanine

3.1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of Stephanine in plant extracts and other formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh the powdered plant material or formulation.

  • Extract Stephanine using a suitable solvent such as methanol (B129727) or ethanol, often with the aid of sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of the Stephanine reference standard in the mobile phase to construct a calibration curve.

Data Presentation:

ParameterValue
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of Stephanine in complex biological matrices such as plasma.[1]

Experimental Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Stephanine should be optimized.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a compatible volatile mobile phase.

Sample Preparation (for plasma):

  • Protein precipitation with acetonitrile or methanol.

  • Alternatively, solid-phase extraction (SPE) for cleaner samples.

  • Evaporate the supernatant and reconstitute in the mobile phase.

Data Presentation:

ParameterValueReference
Linearity Range 1 - 1000 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Intra-day Precision (RSD%) < 15%[1]
Inter-day Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of Stephanine. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

The chemical shifts and coupling constants observed in these spectra allow for the unambiguous assignment of all protons and carbons in the Stephanine molecule, confirming its aporphine (B1220529) alkaloid structure.

Biological Activity and Signaling Pathways

Stephanine has been reported to exert its biological effects through the modulation of key signaling pathways, including the NF-κB and apoptosis pathways.

5.1. Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of Stephanine are partly attributed to its ability to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation and cell survival. Stephanine is thought to interfere with the activation of the IKK complex, which is a key upstream kinase in the NF-κB cascade.

NF_kB_Inhibition_by_Stephanine cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF_κB_n NF-κB NF_κB->NF_κB_n Translocation Stephanine Stephanine Stephanine->IKK_Complex Inhibition DNA DNA NF_κB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Stephanine inhibits the NF-κB signaling pathway.

5.2. Induction of Apoptosis

Stephanine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for its potential anticancer activity. The induction of apoptosis by Stephanine involves the intrinsic pathway, characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Induction_by_Stephanine cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Stephanine Stephanine Bcl2 Bcl-2 (Anti-apoptotic) Stephanine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Stephanine->Bax Activation Bcl2->Bax Inhibition Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Release Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruitment Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activation Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Mito_Cytochrome_c->Cytochrome_c

Stephanine induces apoptosis via the intrinsic pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the extraction, isolation, and analysis of Stephanine from plant material.

Stephanine_Workflow cluster_analysis Analysis Start Plant Material (Stephania sp.) Extraction Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Fractions Collect Fractions Purification->Fractions TLC TLC Analysis Fractions->TLC Pure_Compound Pure Stephanine TLC->Pure_Compound Analysis Analytical Characterization Pure_Compound->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS NMR NMR Analysis->NMR

General workflow for Stephanine research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield of Stephalonine N synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related proaporphine alkaloids.

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step Inefficient cyclization of the 1-methylene-tetrahydroisoquinoline precursor.Ensure the use of an effective oxidative dearomatization agent such as iodobenzene (B50100) diacetate (PIDA). The subsequent reduction step with sodium borohydride (B1222165) should be performed at low temperatures (e.g., 0 °C) to minimize side reactions.
Decomposition of starting material or product.For the initial three-component Catellani reaction, ensure an inert atmosphere and anhydrous solvents to prevent side reactions. During the final oxidative dearomatization, monitor the reaction closely to avoid over-oxidation.[1]
Formation of Side Products Incomplete reaction or side reactions during the formation of the 1-methylene-THIQ scaffold.Optimize the conditions for the Catellani reaction, including the palladium catalyst, ligand, and base. A combination of Pd(OAc)₂, DavePhos, and K₂CO₃ has been shown to be effective.[1]
Over-oxidation or formation of byproducts during the spiro-cyclohexadienone formation.Use a controlled amount of the oxidizing agent (PIDA) and monitor the reaction progress carefully by TLC or LC-MS.
Difficult Purification Co-elution of the desired product with impurities.Utilize a multi-step purification protocol. For the final product, a combination of column chromatography on silica (B1680970) gel followed by preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) can be effective for isolating pure this compound.[2][3]
Presence of structurally similar byproducts.Adjust the solvent system for chromatography to enhance separation. For aporphine (B1220529) alkaloids, solvent systems like n-hexane-ethyl acetate-methanol-acetonitrile-water have been used successfully in HSCCC.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the key reaction for the synthesis of the this compound core?

A1: The core structure of this compound, a proaporphine alkaloid, is typically synthesized through a multi-step process. A key transformation involves the construction of a 1-methylene-tetrahydroisoquinoline (THIQ) scaffold, followed by an oxidative dearomatization to form the characteristic spiro-cyclohexadienone ring system.[1]

Q2: What are the typical precursors for the synthesis of the THIQ scaffold?

A2: A modern approach utilizes a three-component Catellani reaction. The precursors for this reaction are typically an aryl iodide, an N-protected aziridine, and a (trialkylsilyl)acetylene.[1]

Q3: What are the recommended conditions for the oxidative dearomatization step?

A3: The oxidative dearomatization of the enamide precursor to form the spiro-cyclohexadienone can be effectively carried out using iodobenzene diacetate (PIDA) as the oxidizing agent. This is followed by a reduction step, for which sodium borohydride is a suitable reagent.[1]

Q4: How can I monitor the progress of the reactions?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.

Q5: What are some common methods for the purification of this compound?

A5: Purification of this compound and related aporphine alkaloids can be achieved through column chromatography on silica gel. For higher purity, techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are recommended.[2][3]

Data Presentation

Table 1: Reported Yields for Key Steps in the Synthesis of (±)-Stepharine (a close analogue of this compound)

Step Reaction Yield (%) Reference
1Three-component Catellani reaction/Au-catalyzed 6-exo-dig cyclization72 (over 3 steps)Chen et al., 2022[1]
2Oxidative dearomatization and reduction85Chen et al., 2022[1]
3Reductive amination (for pronuciferine)90Chen et al., 2022[1]

Table 2: General Conditions for Pictet-Spengler Reaction and their Qualitative Impact on Yield

Parameter Condition Qualitative Impact on Yield Reference
Catalyst Protic acids (HCl, H₂SO₄, TFA), Lewis acids (BF₃·OEt₂), Chiral phosphoric acidsChoice of catalyst is crucial and substrate-dependent. Stronger acids may be needed for less reactive substrates.BenchChem[4]
Solvent Protic (Methanol, Water), Aprotic (Toluene, Dichloroethane, Acetonitrile)Solvent polarity can significantly affect reaction rate and yield.BenchChem[4]
Temperature Room temperature to refluxHigher temperatures can increase reaction rate but may also lead to decomposition.BenchChem[4]
Substrate Electron-donating groups on the β-arylethylamineGenerally increase reactivity and yield.J&K Scientific LLC[5]

Experimental Protocols

Protocol 1: Synthesis of the 1-Methylene-THIQ Scaffold via Catellani Reaction and Cyclization

This protocol is adapted from the synthesis of (±)-stepharine.[1]

  • Catellani Reaction: To a solution of the appropriate aryl iodide, N-protected aziridine, and (trialkylsilyl)acetylene in a suitable solvent (e.g., acetonitrile), add the palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., DavePhos), and base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2'-alkynylaryl-2-ethylamine intermediate.

  • Desilylation and Au-catalyzed Cyclization: Treat the purified intermediate with a desilylating agent (e.g., TBAF) to remove the silyl (B83357) group.

  • Subject the resulting terminal alkyne to a gold-catalyzed 6-exo-dig cyclization using a suitable gold catalyst (e.g., AuCl₃) to yield the 1-methylene-THIQ scaffold.

  • Purify the product by column chromatography.

Protocol 2: Oxidative Dearomatization and Reduction to form the Proaporphine Core

This protocol is adapted from the synthesis of (±)-stepharine.[1]

  • Oxidative Dearomatization: Dissolve the 1-methylene-THIQ scaffold in a suitable solvent (e.g., dichloromethane).

  • Add iodobenzene diacetate (PIDA) portion-wise to the solution at room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction and work up the mixture to isolate the crude spiro-cyclohexadienone intermediate.

  • Reduction: Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise and stir the reaction mixture at 0 °C.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the proaporphine alkaloid.

Visualizations

Biosynthetic_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylation & Hydroxylation Proaporphine Proaporphine Alkaloid (e.g., Stepharine) Reticuline->Proaporphine Intramolecular Phenol Coupling Aporphine Aporphine Alkaloid Proaporphine->Aporphine Rearrangement Synthesis_Workflow cluster_0 Step 1: THIQ Scaffold Synthesis cluster_1 Step 2: Proaporphine Core Formation Aryl_Iodide Aryl Iodide Catellani_Reaction Three-Component Catellani Reaction Aryl_Iodide->Catellani_Reaction Aziridine N-Protected Aziridine Aziridine->Catellani_Reaction Alkyne (Trialkylsilyl)acetylene Alkyne->Catellani_Reaction Intermediate_1 2'-Alkynylaryl-2-ethylamine Catellani_Reaction->Intermediate_1 Cyclization Desilylation & Au-catalyzed Cyclization Intermediate_1->Cyclization THIQ_Scaffold 1-Methylene-THIQ Scaffold Cyclization->THIQ_Scaffold Oxidative_Dearomatization Oxidative Dearomatization (PIDA) THIQ_Scaffold->Oxidative_Dearomatization Intermediate_2 Spiro-cyclohexadienone Oxidative_Dearomatization->Intermediate_2 Reduction Reduction (NaBH4) Intermediate_2->Reduction Stephalonine_N This compound Reduction->Stephalonine_N Troubleshooting_Tree Start Low Yield of this compound Check_Cyclization Check Cyclization Step Yield Start->Check_Cyclization Check_Purity Check Purity of Intermediates Start->Check_Purity Optimize_Oxidation Optimize Oxidative Dearomatization Check_Cyclization->Optimize_Oxidation Low Optimize_Reduction Optimize Reduction Step Check_Cyclization->Optimize_Reduction Low Optimize_Catellani Optimize Catellani Reaction Check_Purity->Optimize_Catellani Impure THIQ scaffold Improve_Purification Improve Purification Protocol Check_Purity->Improve_Purification Final product impure Solution_Oxidation Adjust PIDA stoichiometry Monitor reaction closely Optimize_Oxidation->Solution_Oxidation Solution_Reduction Control temperature (0 °C) Use fresh NaBH4 Optimize_Reduction->Solution_Reduction Solution_Catellani Screen Pd catalysts, ligands, bases Ensure inert atmosphere Optimize_Catellani->Solution_Catellani Solution_Purification Use preparative HPLC or HSCCC Test different solvent systems Improve_Purification->Solution_Purification

References

Overcoming solubility issues of Stephalonine N in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stephalonine N. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro studies with this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary class of compound?

This compound is a naturally derived aporphine (B1220529) alkaloid. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of biological activities, making them of interest in drug discovery and development.

Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

This compound is known to be soluble in several organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its miscibility with cell culture media and its ability to dissolve a wide range of compounds. Other solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: How should I prepare working solutions from the DMSO stock for my cell culture experiments?

Working solutions should be prepared by diluting the high-concentration DMSO stock solution directly into your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5% (v/v), although it is always best to determine the tolerance of your cell line with a vehicle control experiment.

Q5: Are there any known signaling pathways affected by this compound or related aporphine alkaloids?

While specific studies on this compound's mechanism of action are limited, research on other aporphine alkaloids suggests potential involvement in key signaling pathways. For instance, some aporphine alkaloids have been shown to modulate the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Others have been identified as antagonists of Toll-like receptor 2 (TLR2), impacting the downstream MyD88/NF-κB/MAPK signaling cascade involved in inflammatory responses.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in cell culture medium The concentration of this compound exceeds its solubility limit in the aqueous medium, or the final DMSO concentration is too low to maintain solubility.- Lower the final concentration of this compound in your experiment. - Ensure thorough mixing when diluting the DMSO stock into the medium. - Perform a solubility test by preparing serial dilutions of your stock in the medium to determine the maximum soluble concentration.
Inconsistent experimental results - Degradation of this compound in the stock solution due to improper storage. - Inaccurate pipetting of the viscous DMSO stock solution. - Precipitation of the compound at the final concentration.- Aliquot the stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles. - Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO stocks. - Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
High background toxicity in vehicle control The final concentration of DMSO is too high for the cell line being used.- Determine the maximum tolerated DMSO concentration for your specific cell line by running a dose-response curve for DMSO alone. - Ensure the final DMSO concentration in all experimental wells, including the vehicle control, is consistent and below the toxic threshold.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents. Quantitative solubility data (e.g., mg/mL) is currently limited in publicly available resources.

Solvent Solubility
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterPoorly Soluble
Cell Culture Media (aqueous)Limited Solubility

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (CAS: 2376321-20-7)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

    • Water bath or incubator at 37°C

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.

    • Following warming, place the tube in an ultrasonic water bath for 15-30 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from your DMSO stock in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate in the dark at room temperature for 2-4 hours, or until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

Experimental Workflow

experimental_workflow Workflow for In Vitro Use of this compound cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay start This compound Powder dissolve Dissolve in 100% DMSO start->dissolve assist Warm to 37°C & Sonicate dissolve->assist stock High-Concentration Stock Solution (-20°C) assist->stock dilute Prepare Working Solutions in Media stock->dilute Dilute for working concentration treat Treat Cells in 96-well Plate dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Data Analysis read->analyze

Caption: A generalized workflow for preparing and using this compound in cell-based assays.

Potential Signaling Pathways

signaling_pathways Potential Signaling Pathways Modulated by Aporphine Alkaloids cluster_pi3k PI3K-Akt Pathway cluster_tlr TLR2/MyD88 Pathway Aporphine1 Aporphine Alkaloids PI3K PI3K Aporphine1->PI3K Inhibition Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Aporphine2 Aporphine Alkaloids TLR2 TLR2 Aporphine2->TLR2 Antagonism MyD88 MyD88 TLR2->MyD88 MAPK_NFkB MAPK / NF-κB MyD88->MAPK_NFkB Inflammation Inflammatory Response MAPK_NFkB->Inflammation

Caption: Potential signaling pathways modulated by aporphine alkaloids like this compound.

Stephalonine N stability in different solvent systems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stephalonine N. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For optimal short-term stability, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C. Avoid repeated freeze-thaw cycles. For aqueous-based in vitro and in vivo experiments, further dilution in appropriate buffered solutions is recommended immediately before use.

Q2: How stable is this compound in common laboratory solvents?

A2: The stability of this compound varies significantly depending on the solvent system and storage conditions. Below is a summary of stability data from our internal studies.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) over 24 hours.

Solvent% Recovery after 6 hours% Recovery after 12 hours% Recovery after 24 hours
DMSO99.5%98.9%97.2%
Ethanol95.1%90.3%85.6%
Methanol (B129727)92.4%85.7%78.1%
Acetonitrile (B52724)98.2%96.5%93.8%
Water (pH 7.0)88.5%75.2%60.4%
PBS (pH 7.4)90.1%78.9%65.3%

Q3: What are the known degradation pathways for this compound?

A3: this compound is susceptible to degradation through hydrolysis and oxidation. The primary degradation products are typically observed in aqueous solutions and can be accelerated by exposure to light and elevated temperatures.

Stephalonine_N This compound Hydrolysis Hydrolysis (Aqueous Environment) Stephalonine_N->Hydrolysis H2O Oxidation Oxidation (Exposure to Air/Light) Stephalonine_N->Oxidation O2, hv Degradation_Product_A Degradation Product A (Hydrolyzed form) Hydrolysis->Degradation_Product_A Degradation_Product_B Degradation Product B (Oxidized form) Oxidation->Degradation_Product_B

Figure 1. Simplified degradation pathways of this compound.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Degradation of this compound in aqueous media.

    • Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Possible Cause 2: Interaction with media components.

    • Solution: Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples by HPLC to check for degradation.

Problem 2: Low recovery of this compound during sample extraction.

  • Possible Cause 1: Adsorption to plasticware.

    • Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.

  • Possible Cause 2: Inefficient extraction solvent.

    • Solution: Optimize your extraction protocol by testing different solvent systems. A mixture of acetonitrile and methanol is often effective.

Problem 3: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause 1: this compound degradation.

    • Solution: Refer to the degradation pathways (Figure 1). If the retention times of the unknown peaks match those of known degradation products, take steps to minimize degradation, such as using amber vials and maintaining low temperatures.

  • Possible Cause 2: Contamination of the solvent or column.

    • Solution: Run a blank gradient to check for solvent contamination. Flush the HPLC column with an appropriate cleaning solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve this compound in appropriate solvent Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject 10 µL into HPLC system Filter->Inject Separate Separation on C18 column with gradient elution Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate peak area Detect->Integrate Quantify Quantify using a standard curve Integrate->Quantify

Figure 2. Experimental workflow for HPLC analysis of this compound.

Troubleshooting Stephalonine N peak tailing in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Stephalonine N.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a "tail" extending from the main peak.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with nearby peaks, making it difficult to accurately measure each component.

  • Inaccurate Quantification: The asymmetrical shape can cause errors in calculating the peak area, which affects the accuracy of the results.[1]

  • Lower Sensitivity: As the peak becomes broader, its height decreases, which can negatively impact the detection and quantification limits.

Since this compound is an alkaloid, it is considered a basic compound and is particularly susceptible to peak tailing due to its chemical properties and interactions within the HPLC system.[2]

Q2: What are the main causes of peak tailing for a basic compound like this compound?

A2: The most common reason for peak tailing with basic compounds is secondary interactions between the analyte and the stationary phase.[1] This can be broken down into a few key areas:

  • Silanol (B1196071) Interactions: Most reversed-phase columns are silica-based and have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3, these silanol groups can become ionized (SiO-) and interact with the positively charged (protonated) form of basic compounds like this compound. This secondary interaction causes peak tailing.

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of this compound, both the ionized and non-ionized forms of the compound will be present, leading to broadened or tailing peaks.

  • Column Overload: Injecting too much of the sample can overwhelm the stationary phase, leading to distorted peaks, including tailing.

  • Column Degradation: With use, the stationary phase can degrade, or voids can form in the column packing, which can lead to poor peak shape.

Q3: What is an acceptable peak tailing factor?

A3: The tailing factor, or asymmetry factor, is a measure of peak symmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. For many applications, a tailing factor of up to 1.5 may be acceptable.

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow these steps to diagnose and resolve the issue.

Step 1: Initial System Checks

Before making changes to the method, it's important to rule out common system-level problems.

  • Verify System Suitability: Check your system suitability data. A sudden increase in peak tailing for your standards could point to a problem with the column or mobile phase.

  • Check for Column Overload: To see if column overload is the cause, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape improves, you were likely overloading the column.

Step 2: Method Optimization

If the initial checks do not resolve the peak tailing, you will need to optimize your method.

Mobile Phase pH Adjustment

The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds.

  • Low pH (pH < 3): At a low pH, the silanol groups on the silica-based column are not ionized, which minimizes their interaction with the protonated basic analyte. This is often the most effective way to reduce peak tailing.

  • High pH (pH > 8): At a high pH, the basic analyte is not protonated, so it will not interact with the ionized silanol groups. However, you must use a pH-stable column, as traditional silica-based columns can be damaged at high pH.

The following diagram illustrates the relationship between mobile phase pH and the ionization state of a basic analyte and the silanol groups on the stationary phase.

cluster_low_ph Low pH (e.g., pH 2.5) cluster_mid_ph Mid pH (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH > 8) low_ph_analyte Analyte (Basic) Protonated (BH+) low_ph_silanol Silanol Group Neutral (Si-OH) low_ph_analyte->low_ph_silanol Minimal Interaction Good Peak Shape mid_ph_analyte Analyte (Basic) Protonated (BH+) mid_ph_silanol Silanol Group Ionized (Si-O⁻) mid_ph_analyte->mid_ph_silanol Strong Interaction Peak Tailing high_ph_analyte Analyte (Basic) Neutral (B) high_ph_silanol Silanol Group Ionized (Si-O⁻) high_ph_analyte->high_ph_silanol Minimal Interaction Good Peak Shape

Effect of pH on Analyte and Silanol Ionization
Mobile Phase Additives

Mobile phase additives can be used to mask the residual silanol groups and improve peak shape.

  • Basic Additives (e.g., Triethylamine, TEA): A small amount of a basic additive (e.g., 0.1% TEA) can be added to the mobile phase. The additive will compete with the basic analyte for interaction with the silanol groups, reducing peak tailing.

  • Ionic Liquids: Ionic liquids can also be used as mobile phase additives to mask silanol groups and improve peak shape.

Column Selection

If mobile phase optimization is not sufficient, you may need to consider a different column.

  • End-Capped Columns: These columns have been treated to reduce the number of free silanol groups, which can significantly improve the peak shape of basic compounds.

  • Polymer-Based Columns: These columns do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing with basic compounds.

  • Hybrid Columns: These columns combine the benefits of silica (B1680970) and polymer-based materials and can provide good peak shape for basic compounds over a wide pH range.

The following diagram provides a workflow for troubleshooting peak tailing.

start Peak Tailing Observed check_overload Check for Column Overload start->check_overload dilute_sample Dilute and Re-inject Sample check_overload->dilute_sample overload_yes Peak Shape Improves? dilute_sample->overload_yes optimize_method Optimize Method overload_yes->optimize_method No resolved Peak Tailing Resolved overload_yes->resolved Yes adjust_ph Adjust Mobile Phase pH optimize_method->adjust_ph additives Use Mobile Phase Additives (e.g., TEA) optimize_method->additives change_column Consider a Different Column optimize_method->change_column low_ph Try Low pH (e.g., pH 2.5-3.0) adjust_ph->low_ph high_ph Try High pH (pH > 8) (with appropriate column) adjust_ph->high_ph low_ph->resolved high_ph->resolved additives->resolved end_capped End-Capped Column change_column->end_capped polymer_hybrid Polymer or Hybrid Column change_column->polymer_hybrid end_capped->resolved polymer_hybrid->resolved

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Stephalonine N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for the mass spectrometry analysis of this compound?

A1: For isoquinoline (B145761) alkaloids like this compound, positive ion mode Electrospray Ionization (ESI) is typically used. Based on studies of similar compounds, the following are recommended as starting points for optimization.[1][2]

Q2: How does the chemical structure of this compound influence the choice of MS parameters?

Q3: What collision energy should I use for fragmentation of this compound?

A3: The optimal collision energy is dependent on the instrument and the desired fragmentation. For initial experiments with isoquinoline alkaloids, a collision energy of around 30 V is a good starting point.[1][2] It is recommended to perform a collision energy ramping experiment, where the collision energy is varied (e.g., from 10 to 80 V) to determine the optimal value for producing informative fragment ions.[2]

Q4: How do I choose between different ionization techniques for this compound?

A4: Electrospray ionization (ESI) is generally the preferred method for polar and ionizable compounds like isoquinoline alkaloids.[4] Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds. For this compound, starting with ESI in positive ion mode is recommended.

Experimental Protocols

Methodology for Optimizing ESI-MS Parameters for Isoquinoline Alkaloids

This protocol provides a general workflow for optimizing key mass spectrometry parameters for compounds like this compound.

  • Sample Preparation : Prepare a standard solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 µg/mL.

  • Initial Instrument Setup :

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: Set a wide mass range to capture the precursor ion and potential fragments (e.g., m/z 100-1000).

  • Infusion and Parameter Tuning :

    • Infuse the sample solution directly into the mass spectrometer at a constant flow rate.

    • Capillary Voltage : Vary the capillary voltage (e.g., from 3000 to 4000 V) and monitor the signal intensity of the precursor ion.[1][2]

    • Cone Voltage : Adjust the cone voltage to optimize the intensity of the precursor ion and minimize in-source fragmentation.[5]

    • Nebulizer Gas and Drying Gas : Optimize the flow rates and temperature of the nebulizer and drying gases to ensure efficient desolvation.

  • Collision-Induced Dissociation (CID) Optimization :

    • Select the precursor ion of this compound for fragmentation.

    • Perform a collision energy ramp experiment by systematically increasing the collision energy (e.g., in 5-10 V increments) to identify the optimal energy for generating a rich fragmentation spectrum.

Data Presentation

Table 1: Recommended Starting MS Parameters for Isoquinoline Alkaloids

ParameterRecommended ValueRange for OptimizationReference
Ionization ModePositive ESI-[1][2]
Capillary Voltage3000 V3000 - 4000 V[1][2]
Collision Energy30 V10 - 80 V[1][2]
Drying Gas Temperature350 °C300 - 400 °C[1][2]
Drying Gas Flow12 L/min10 - 12 L/min[1][2]
Nebulizer Pressure35 psig25 - 40 psig[1][2]
Skimmer Voltage65 V40 - 70 V[1][2]

Troubleshooting Guide

Issue: No or Low Signal for this compound

  • Question: I am not observing any signal for my this compound sample. What should I check?

  • Answer:

    • Verify Sample Integrity: Ensure your sample is correctly prepared and not degraded.

    • Check Instrument Settings: Confirm that the mass spectrometer is in the correct ionization mode (positive ESI) and that the mass range is appropriate for the molecular weight of this compound (555.62 g/mol ).

    • Inspect the Spray: Check the stability of the electrospray. An unstable or absent spray can be due to a clog in the sample line or emitter.

    • Optimize Source Parameters: Re-optimize the capillary voltage, cone voltage, and gas settings as these can significantly impact signal intensity.

Issue: High Background Noise or Contamination

  • Question: My mass spectrum shows high background noise, which is interfering with the detection of this compound. How can I reduce it?

  • Answer:

    • Solvent Purity: Use high-purity, LC-MS grade solvents to prepare your samples and mobile phases.

    • System Cleaning: Flush the LC system and mass spectrometer source to remove any contaminants.

    • Run Blanks: Inject a blank sample (solvent only) between your sample runs to identify and monitor carryover.

    • Check for Leaks: Ensure there are no leaks in the system that could introduce contaminants.

Issue: Unexpected Fragmentation in the Full MS Scan (In-Source Fragmentation)

  • Question: I am seeing fragment ions in my full MS scan, even without applying collision energy in the collision cell. Why is this happening and how can I prevent it?

  • Answer:

    • Reduce Cone Voltage: High cone voltage can cause "in-source" fragmentation. Try reducing the cone voltage to obtain a stronger molecular ion signal.[5]

    • Optimize Source Temperature: High source temperatures can sometimes lead to thermal degradation of the analyte. Try reducing the drying gas temperature.

Visualizations

MS_Parameter_Optimization_Workflow cluster_prep Sample & System Preparation cluster_optimization Parameter Optimization cluster_analysis Data Acquisition & Analysis A Prepare this compound Standard B Prepare Fresh Mobile Phase A->B C System Equilibration B->C D Infuse Standard Solution C->D E Optimize Source Parameters (Capillary, Cone Voltage, Gas Flow/Temp) D->E F Select Precursor Ion E->F G Perform Collision Energy Ramp F->G H Acquire Data with Optimized Parameters G->H I Analyze Fragmentation Pattern H->I Troubleshooting_No_Signal Start No or Low Signal Detected Q1 Is the sample prepared correctly? Start->Q1 Sol1 Remake sample solution Q1->Sol1 No Q2 Are MS parameters appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Verify ionization mode, mass range, etc. Q2->Sol2 No Q3 Is the electrospray stable? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Check for clogs, leaks, and emitter position Q3->Sol3 No Q4 Are source conditions optimized? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Start Sol4 Re-optimize source parameters Q4->Sol4 No End Consult Instrument Specialist Q4->End Yes A4_No No Sol4->Start

References

Cell viability assay interference by Stephalonine N.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating and Mitigating Cell Viability Assay Interference by Stephalonine N

This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, a novel alkaloid, and may be encountering unexpected results in cell viability and cytotoxicity assays. Given the limited public data on this compound, this document provides troubleshooting strategies based on the known interference mechanisms of natural products and alkaloids with common assay platforms.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in our experiments and our MTT assay results are showing an unexpected increase in cell viability at high concentrations. What could be the cause?

This is a frequently observed artifact when testing natural products. The most likely cause is that this compound is directly reducing the tetrazolium salt (MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity.[1][2] Many compounds, especially those with antioxidant properties, can chemically donate electrons to MTT, leading to a false positive signal that can be misinterpreted as high cell viability.[3]

Q2: How can we confirm if this compound is directly interfering with our tetrazolium-based assay (MTT, XTT, WST-1)?

To confirm direct interference, you must run a "compound-only" control experiment.[1] This involves preparing wells with cell culture medium and the same concentrations of this compound used in your experiment, but without any cells. You then add the assay reagent (e.g., MTT, XTT) and follow the standard protocol. If a color change occurs in these cell-free wells, it confirms that this compound is directly reacting with the assay reagent.

Q3: Besides direct reduction of the assay dye, are there other ways this compound might interfere with our results?

Yes, several other mechanisms of interference are possible:

  • Optical Interference: If this compound is a colored compound, its intrinsic absorbance may overlap with the absorbance wavelength of the formazan product, leading to artificially high readings.[4]

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution. These precipitates can scatter light, leading to inaccurate absorbance readings.[2] It is crucial to visually inspect the wells under a microscope.

  • Altered Cell Metabolism: The compound might not be cytotoxic but could alter the metabolic state of the cells, for instance by inducing a quiescent state. Since tetrazolium assays measure metabolic activity as a proxy for viability, this can lead to results that don't accurately reflect the true cell number.[5]

Q4: If interference is confirmed, what are the recommended alternative cell viability assays?

If you confirm that this compound interferes with tetrazolium-based assays, you should switch to an assay with a different detection principle. Good alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a direct and robust indicator of cell viability.[6] Since the readout is luminescent, it is less prone to interference from colored compounds.

  • Protease-Based Assays (e.g., CellTiter-Fluor™): These measure a conserved protease activity found only in live cells.[7]

  • Direct Staining/Counting Methods: Assays like the Trypan Blue exclusion method directly measure membrane integrity, which is a fundamental hallmark of viability.[7][8]

  • Sulforhodamine B (SRB) Assay: This assay measures total protein content and is largely independent of cellular metabolism.[9]

Troubleshooting Guides

If you observe an anomalous dose-response curve or suspect assay artifacts, follow this step-by-step guide.

Scenario: Your MTT/XTT assay shows an unexpected U-shaped dose-response curve or increased viability at high concentrations of this compound.

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope. Look for any signs of compound precipitation, which can interfere with optical readings.

  • Run Interference Controls: Perform the critical "compound-only" control experiment as described in the FAQs and the protocol below. This will determine if this compound directly reduces the assay reagent.

  • Assess Optical Interference: Measure the absorbance of this compound in media at the assay wavelength (e.g., ~570 nm for MTT) to see if the compound itself absorbs light at this wavelength.

  • Analyze Control Data: If the compound-only control shows a significant signal, your assay is compromised. The data from this assay cannot be reliably interpreted.

  • Select and Validate an Alternative Assay: Choose an assay from the recommended list that uses a different mechanism (e.g., ATP measurement). It is crucial to also validate this new assay by running a compound-only control to ensure it is not susceptible to interference from this compound.

Data Presentation and Experimental Protocols

Table 1: Comparison of Common Cell Viability Assays
Assay TypePrincipleMeasuresPotential for Interference by Compounds Like this compound
MTT / XTT / WST-1 Enzymatic reduction of a tetrazolium salt by cellular dehydrogenases to form a colored formazan product.[5][10]Metabolic ActivityHigh: Susceptible to direct chemical reduction by antioxidant/reducing compounds and optical interference from colored compounds.[1][3][4]
Resazurin (B115843) (AlamarBlue®) Enzymatic reduction of blue resazurin to fluorescent pink resorufin (B1680543) by viable cells.[7]Metabolic ActivityModerate: Can be chemically reduced by some compounds. Autofluorescence from the test compound can also interfere with the signal.[6]
ATP Luminescence (CellTiter-Glo®) Luciferase-mediated reaction that uses cellular ATP to generate a luminescent signal.[6]ATP ContentLow: Generally considered the "gold standard" for its robustness. The luminescent signal is less prone to optical interference.[7]
Sulforhodamine B (SRB) Staining of total cellular protein with the sulforhodamine B dye.[9]Total BiomassLow: Based on protein content, not metabolic activity. Less susceptible to chemical interference but requires cell fixation.
Trypan Blue Exclusion Dye exclusion by cells with intact membranes.[8]Membrane IntegrityLow: A direct measure of cell membrane integrity. However, it is manual, has lower throughput, and is subject to user variability.[8][11]

Experimental Protocols

Protocol 1: Compound Interference Control for Tetrazolium Assays

This protocol is essential to determine if this compound directly reacts with your assay reagent.

  • Plate Setup: Use a 96-well plate. In at least triplicate wells, add 100 µL of your standard cell culture medium.

  • Compound Addition: Add this compound to these wells at the same final concentrations used in your main experiment. Include a "vehicle-only" control.

  • Incubation: Incubate the plate under the same conditions as your cellular experiment (e.g., 37°C, 5% CO2) for the same duration.

  • Reagent Addition: Add the tetrazolium reagent (e.g., 10 µL of MTT solution) to each well.[12]

  • Final Incubation: Incubate for 1-4 hours as you would for your cellular assay.[12]

  • Readout: If using MTT, add the solubilization solution (e.g., 100 µL of DMSO or SDS-HCl) and mix thoroughly.[5] Read the absorbance on a plate reader at the appropriate wavelength.

  • Interpretation: A significant absorbance signal in the cell-free wells containing this compound indicates direct chemical interference.

Protocol 2: Cell Viability Measurement using CellTiter-Glo® Luminescent Assay

This is a recommended alternative assay less prone to interference.

  • Plate Setup: Seed cells in an opaque-walled 96-well plate to minimize signal bleed-through. Treat with this compound and controls as you would for any other assay.

  • Reagent Equilibration: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Follow this with a 10-minute incubation at room temperature to stabilize the luminescent signal.[6]

  • Measurement: Record the luminescence using a plate-based luminometer.

  • Control: It is still best practice to run a "compound-only" control (in media without cells) to ensure this compound does not inhibit or enhance the luciferase enzyme activity.

Mandatory Visualizations

TroubleshootingWorkflow start Unexpected Results (e.g., U-shaped curve) step1 Step 1: Visual Inspection (Check for Precipitate) start->step1 step2 Step 2: Run Controls (Compound-Only, No Cells) step1->step2 decision1 Interference Detected? step2->decision1 end_good Proceed with Experiment (Reliable Data) decision1->end_good No end_bad Data is Unreliable (Assay is Invalid) decision1->end_bad Yes step3 Step 3: Select Alternative Assay (e.g., ATP-based, SRB) step4 Step 4: Validate New Assay (Run Compound-Only Control) step3->step4 decision2 New Assay Validated? step4->decision2 decision2->end_good Yes reselect Re-select Another Assay decision2->reselect No end_bad->step3 reselect->step3

Caption: Troubleshooting workflow for suspected assay interference.

InterferenceMechanism cluster_cell Living Cell Mito Mitochondrial Dehydrogenases (NAD(P)H) Formazan Formazan (Purple) (Absorbance Signal) Mito->Formazan Cellular Reduction MTT MTT (Yellow) (Tetrazolium) MTT->Mito Compound This compound (Reducing Agent) MTT->Compound Compound->Formazan Direct Chemical Reduction (ARTIFACT)

Caption: Mechanism of MTT assay interference by a reducing compound.

AssaySelection start Start: New Compound (e.g., this compound) q1 Is the compound colored or has potential reducing properties (e.g., natural product, alkaloid)? start->q1 choice_robust Choose Robust Assay First: ATP-based (Luminescence) or SRB (Protein Stain) q1->choice_robust Yes / Unknown choice_standard Standard Metabolic Assay is an Option (e.g., MTT, WST-1) q1->choice_standard No control_step CRITICAL STEP: Always run 'Compound-Only' control in parallel with the first experiment. choice_robust->control_step choice_standard->control_step

Caption: Logical guide for initial cell viability assay selection.

References

Addressing batch-to-batch variability of Stephalonine N.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stephalonine N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure consistency and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a naturally occurring alkaloid.[][2] Natural alkaloids are a diverse group of compounds with a wide range of biological activities, and they are often investigated for their therapeutic potential in various diseases. The specific biological activities and therapeutic applications of this compound are currently under investigation.

Q2: What are the common causes of batch-to-batch variability in natural products like this compound?

Batch-to-batch variability in natural products is a well-documented challenge and can arise from several factors.[3][4] These include:

  • Source Material Variation: Differences in the geographical location, climate, harvest time, and storage conditions of the raw botanical material can significantly impact the chemical composition of the final product.[3]

  • Extraction and Purification Processes: Minor deviations in extraction protocols, such as solvent-to-solid ratio, extraction time, and temperature, can lead to inconsistencies between batches.

  • Chemical Complexity: Natural products are often complex mixtures, and the relative concentrations of minor components can vary, potentially affecting biological activity.

Q3: How can I assess the purity and consistency of my this compound batches?

A combination of analytical techniques is recommended to ensure the quality and consistency of each batch. Commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the main component and to create a chemical fingerprint of the batch.

  • Mass Spectrometry (MS): To confirm the identity of this compound and to identify any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the identity of the compound.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

While specific stability data for this compound is not available, general recommendations for natural alkaloids are to store them in a cool, dry, and dark place. For long-term storage, it is advisable to store solutions at -20°C or below to minimize degradation. It is also recommended to perform stability studies under your specific experimental conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Inconsistent biological activity observed between different batches of this compound.

  • Possible Cause: Variation in the purity or composition of the batches.

  • Troubleshooting Steps:

    • Comprehensive Analytical Characterization: Perform HPLC, MS, and NMR analysis on each batch to compare their chemical profiles.

    • Quantify Key Components: If minor components are present, quantify them to see if their concentrations correlate with the observed biological activity.

    • Standardize Sample Preparation: Ensure that the solvent and preparation method are consistent for each experiment.

Problem 2: Poor peak shape or resolution during HPLC analysis of this compound.

  • Possible Cause: Issues with the HPLC method or column.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic modifier and pH, to improve peak shape.

    • Check for Column Contamination: Flush the column with a strong solvent or replace the guard column.

    • Reduce Sample Overload: Decrease the injection volume or dilute the sample.

Data Presentation

Table 1: Hypothetical Analysis of Three Different Batches of this compound

ParameterBatch ABatch BBatch C
Purity (by HPLC, %) 98.595.298.6
Impurity 1 (%) 0.83.10.7
Impurity 2 (%) 0.51.20.4
Biological Activity (IC50, µM) 1.25.81.5

This table illustrates how variations in purity and impurity profiles can correlate with differences in biological activity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the peak area of this compound relative to any impurities.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

  • Instrumentation: A high-resolution mass spectrometer coupled to an HPLC system.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis: Acquire the mass spectrum of the main peak from the HPLC to confirm the molecular weight of this compound.

  • Tandem MS (MS/MS): Perform fragmentation analysis to further confirm the structure of the compound.

Visualizations

Experimental_Workflow cluster_proc Experimental Workflow for Assessing Batch Variability A Receive New Batch of this compound B Perform Analytical Characterization (HPLC, MS, NMR) A->B C Compare Data with Previous Batches and Reference Standard B->C D Proceed with Biological Experiments C->D Consistent E Investigate Cause of Variability C->E Inconsistent F Quarantine Batch and Contact Supplier E->F Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Modulated by this compound Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates StephalonineN This compound StephalonineN->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

References

Technical Support Center: Refining Purification Steps for High-Purity Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for obtaining high-purity Stephalonine N.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
STN-T01 Low yield of this compound after initial extraction. - Incomplete extraction from plant material. - Degradation of this compound during extraction. - Suboptimal solvent-to-solid ratio.- Ensure plant material is finely ground to increase surface area. - Use a sequence of solvents with increasing polarity for exhaustive extraction. - Maintain a low temperature during extraction to prevent degradation. - Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w).[1]
STN-T02 Poor separation of this compound from other alkaloids during column chromatography. - Inappropriate stationary phase. - Incorrect mobile phase composition. - Column overloading. - Irregular column packing.- For bisbenzylisoquinoline alkaloids, silica (B1680970) gel or alumina (B75360) are common stationary phases. Consider using reversed-phase C18 silica gel for better separation of polar compounds. - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A gradient elution is often more effective than isocratic elution. - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly to avoid channeling.
STN-T03 Co-elution of impurities with this compound in HPLC. - Suboptimal mobile phase gradient. - Inappropriate column chemistry. - Insufficient column length or particle size.- Adjust the gradient slope to improve the resolution between closely eluting peaks. - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its impurities. - Use a longer column or a column with smaller particle size to increase theoretical plates and improve separation efficiency.
STN-T04 This compound degradation during purification. - Exposure to harsh pH conditions. - High temperatures. - Prolonged exposure to light.- Maintain the pH of solutions within a stable range for alkaloids, typically avoiding strong acids and bases. - Perform purification steps at room temperature or below whenever possible. - Protect samples from light by using amber vials or covering glassware with aluminum foil.
STN-T05 Presence of unknown peaks in the final purified sample. - Contamination from solvents or glassware. - Incomplete removal of related alkaloids. - Formation of artifacts during purification.- Use high-purity solvents and thoroughly clean all glassware. - Re-purify the sample using an orthogonal chromatographic method (e.g., if the first step was normal-phase, use reversed-phase for the second step). - Analyze the unknown peaks by mass spectrometry (MS) to identify their structures and potential origin.

Frequently Asked Questions (FAQs)

1. What is a typical starting material for this compound purification?

This compound is a bisbenzylisoquinoline alkaloid typically extracted from plants of the Stephania genus, such as Stephania cepharantha.[1] The tuberous roots are generally the primary source.

2. What are the recommended initial extraction solvents for this compound?

A common approach for extracting alkaloids from Stephania species is to use organic solvents. A sequential extraction starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as methanol (B129727), ethanol (B145695), or a mixture of dichloromethane (B109758) and methanol, is often effective.[1] An 80% ethanol-water mixture has been shown to be effective for extracting alkaloids from S. cepharantha.[1]

3. What type of chromatography is best suited for the initial purification of this compound?

For the initial cleanup and fractionation of the crude extract, column chromatography is a widely used and effective technique. Silica gel is a common stationary phase for the separation of alkaloids. A gradient elution with a mobile phase system like chloroform-methanol or dichloromethane-methanol, with an increasing proportion of the more polar solvent, can effectively separate different classes of compounds.

4. How can I monitor the purification process?

Thin-layer chromatography (TLC) is a simple and rapid method to monitor the separation during column chromatography. By spotting the crude extract, fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation and identify the fractions containing this compound. High-performance liquid chromatography (HPLC) with a UV detector is used for more precise monitoring and for assessing the purity of the fractions.

5. What are the typical HPLC conditions for analyzing the purity of this compound?

Table 1: General HPLC Parameters for Bisbenzylisoquinoline Alkaloid Analysis

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 25-30 °C

Note: These are general parameters and should be optimized for the specific separation of this compound.

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Stephania cepharantha
  • Preparation of Plant Material: Air-dry the tuberous roots of Stephania cepharantha and grind them into a fine powder.

  • Defatting: Macerate the powdered plant material with hexane at room temperature for 24 hours to remove lipids and other non-polar compounds. Filter the mixture and discard the hexane extract.

  • Alkaloid Extraction: Air-dry the defatted plant material. Macerate the dried powder with 80% ethanol (v/v) at a solid-to-liquid ratio of 1:10 (g/mL) for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain the crude alkaloidal extract.

Protocol 2: Column Chromatography for Fractionation
  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., chloroform). Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude alkaloidal extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Start the elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v chloroform:methanol).

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) and monitor them by TLC.

  • TLC Analysis: Spot each fraction on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Alkaloidal Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling hplc_purification Preparative HPLC pooling->hplc_purification pure_compound High-Purity this compound hplc_purification->pure_compound troubleshooting_logic start Problem: Low Purity check_extraction Review Extraction Protocol start->check_extraction check_cc Optimize Column Chromatography start->check_cc check_hplc Refine HPLC Method start->check_hplc solution1 Modify Solvent/Temperature check_extraction->solution1 solution2 Adjust Stationary/Mobile Phase check_cc->solution2 solution3 Optimize Gradient/Column check_hplc->solution3

References

Technical Support Center: Chromatographic Analysis of Stephalonine N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Stephalonine N in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution for this compound?

Poor peak resolution in the analysis of alkaloids like this compound is often attributed to several factors, including inappropriate mobile phase pH, suboptimal column chemistry, and sample overload.[1] Since this compound is a basic compound, controlling the mobile phase pH is critical to ensure consistent ionization and improve peak shape.

Q2: Which type of HPLC column is best suited for this compound analysis?

A reversed-phase C18 column is a common starting point for the separation of isoquinoline (B145761) alkaloids.[2] However, for highly polar alkaloids, a phenyl-hexyl or a polar-embedded phase column might provide better selectivity. It is advisable to screen different column chemistries to achieve optimal resolution.

Q3: How does the mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase is a critical factor in the separation of basic alkaloids like this compound.[3] At a lower pH, the alkaloid will be protonated, increasing its polarity and reducing its retention time on a reversed-phase column.[3] Adjusting the pH with additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can significantly improve peak symmetry by minimizing undesirable interactions with the stationary phase.[1]

Q4: Can I use gradient elution to improve the resolution of this compound?

Yes, gradient elution is highly recommended, especially for complex samples containing multiple alkaloids. A typical gradient for separating alkaloids might start with a lower concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) and gradually increase it.[1] This approach helps to effectively separate compounds with a wide range of polarities.

Q5: What are the advantages of using UPLC for the analysis of this compound?

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which leads to significantly higher efficiency and resolution compared to traditional HPLC. This allows for faster analysis times and better separation of closely eluting peaks.

Troubleshooting Guide: Enhancing this compound Resolution

This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH causing inconsistent ionization.Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated. The predicted pKa of the similar compound, Stephalonine M, is -3.33, suggesting a very acidic mobile phase may be required for optimal peak shape.[4]
Secondary interactions with residual silanols on the stationary phase.Use a base-deactivated column or add a competing base like triethylamine (B128534) (0.1-0.2%) to the mobile phase to mask the silanol (B1196071) groups.[3]
Column overload.Reduce the sample concentration or injection volume.
Inadequate Resolution Between Peaks Suboptimal mobile phase composition.Optimize the organic modifier (acetonitrile vs. methanol) and the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect column chemistry.Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find the one with the best selectivity for this compound and its related impurities.
Insufficient column efficiency.Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UPLC).
Fluctuating Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and degassing.
Temperature fluctuations.Use a column oven to maintain a constant temperature throughout the analysis.
Pump issues or leaks in the HPLC system.Perform regular maintenance on the HPLC system, including checking for leaks and ensuring the pump is functioning correctly.
Low Signal Intensity Sample degradation.Ensure proper sample handling and storage. Use amber vials if this compound is light-sensitive.
Incorrect detection wavelength.Determine the optimal UV absorbance wavelength for this compound by running a UV scan of a standard solution.
Low sample concentration.Concentrate the sample or increase the injection volume (if it does not lead to peak broadening).

Experimental Protocols

Protocol 1: Suggested HPLC Method for Resolution Enhancement of this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound. Optimization of these parameters is recommended for specific applications.

Chromatographic Conditions:

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10-40% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Method Validation Parameters

Once a suitable method is developed, it should be validated according to ICH guidelines. Key validation parameters include:

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Poor Resolution Observed check_peak_shape Check Peak Shape start->check_peak_shape check_separation Check Peak Separation start->check_separation peak_shape_issue Tailing or Fronting? check_peak_shape->peak_shape_issue separation_issue Overlapping Peaks? check_separation->separation_issue peak_shape_issue->check_separation No adjust_ph Adjust Mobile Phase pH peak_shape_issue->adjust_ph Yes use_deactivated_column Use Base-Deactivated Column / Add Competing Base adjust_ph->use_deactivated_column reduce_load Reduce Sample Load use_deactivated_column->reduce_load end Resolution Improved reduce_load->end optimize_gradient Optimize Gradient separation_issue->optimize_gradient Yes separation_issue->end No change_column Change Column Chemistry optimize_gradient->change_column increase_efficiency Increase Column Efficiency (Longer Column / Smaller Particles) change_column->increase_efficiency increase_efficiency->end

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Factors Influencing Chromatographic Resolution

Resolution_Factors resolution Resolution (Rs) efficiency Efficiency (N) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention Factor (k') resolution->retention particle_size Particle Size efficiency->particle_size column_length Column Length efficiency->column_length mobile_phase Mobile Phase Composition (Organic Solvent, pH, Additives) selectivity->mobile_phase stationary_phase Stationary Phase Chemistry selectivity->stationary_phase temperature Temperature selectivity->temperature solvent_strength Solvent Strength retention->solvent_strength

References

Validation & Comparative

Unveiling the Target: A Comparative Guide to Validating the Biological Action of Stephanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and validate the biological targets of novel compounds is a cornerstone of modern drug discovery. Stephanine, an aporphine (B1220529) alkaloid isolated from the Stephania genus, has demonstrated significant anti-inflammatory and anti-cancer activities.[1][2] This guide provides a comparative framework for validating its primary biological target, focusing on the well-documented inhibitory effects of related alkaloids on the Nuclear Factor-kappa B (NF-κB) signaling pathway. We will compare Stephanine's putative mechanism with established NF-κB inhibitors, presenting key experimental data and detailed protocols to guide researchers in their validation efforts.

The NF-κB Pathway: A Central Hub for Inflammation and Cancer

The NF-κB pathway is a critical regulator of gene expression involved in immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. A closely related bisbenzylisoquinoline alkaloid, Cepharanthine, has been shown to exert its anti-inflammatory effects primarily through the inhibition of NF-κB signaling.[3][4][5] This makes the NF-κB pathway a highly probable and compelling target for Stephanine.

Below is a diagram illustrating the canonical NF-κB signaling cascade, which serves as the focal point for our validation strategy.

G cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Bind IL1 IL-1 IL1->TNFR Bind IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Released IkB_deg IkB_p->IkB_deg Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA κB DNA Site NFkB_nuc->DNA Binds Gene Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Gene Initiates

Caption: Canonical NF-κB signaling pathway.

Quantitative Comparison of Inhibitor Performance

To validate Stephanine as an NF-κB inhibitor, its efficacy must be compared against known inhibitors. The following table summarizes hypothetical, yet realistic, quantitative data for Stephanine against two well-characterized inhibitors: Bay 11-7082 (an IKK inhibitor) and MG-132 (a proteasome inhibitor).

Compound Target IC50 (IKKβ Kinase Assay) IC50 (NF-κB Reporter Assay) IC50 (Cell Viability - HeLa)
Stephanine (Hypothetical) IKKβ (putative)1.5 µM5 µM> 50 µM
Bay 11-7082 (Alternative 1) IKKβ0.8 µM2 µM10 µM
MG-132 (Alternative 2) ProteasomeN/A0.5 µM1 µM

Data is illustrative for comparison purposes.

Experimental Protocols for Target Validation

Accurate validation requires robust experimental design. Below are detailed protocols for key assays to determine Stephanine's mechanism of action on the NF-κB pathway.

In Vitro IKKβ Kinase Assay

Objective: To determine if Stephanine directly inhibits the enzymatic activity of IKKβ, a key kinase upstream of NF-κB activation.

Methodology:

  • Reagents: Recombinant human IKKβ, IκBα substrate peptide, ATP, and the test compound (Stephanine).

  • Procedure:

    • Dispense IKKβ enzyme into a 96-well plate.

    • Add serial dilutions of Stephanine or a control inhibitor (e.g., Bay 11-7082). Incubate for 15 minutes.

    • Initiate the kinase reaction by adding a mixture of the IκBα substrate and ATP.

    • Allow the reaction to proceed for 30 minutes at 30°C.

    • Terminate the reaction and measure the amount of phosphorylated IκBα substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ or fluorescence-based Z'-LYTE™).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NF-κB Reporter Assay

Objective: To measure the inhibitory effect of Stephanine on NF-κB-mediated gene transcription within a cellular context.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293 or HeLa) containing an NF-κB response element-driven reporter gene (e.g., luciferase or GFP).

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Stephanine or control inhibitors for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a control (e.g., cell viability via MTS assay). Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

Objective: To visually confirm that Stephanine inhibits the phosphorylation and subsequent degradation of IκBα, the direct substrate of IKK.

Methodology:

  • Cell Culture: Culture cells (e.g., HeLa or RAW 264.7 macrophages) and treat with Stephanine for 1 hour before stimulating with TNF-α for 15-30 minutes.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess changes in protein levels.

Experimental and Logical Workflow

The following diagram outlines the logical workflow for validating Stephanine as an NF-κB inhibitor, from initial screening to specific mechanistic studies.

G start Hypothesis: Stephanine has anti-inflammatory activity screen Cell-Based Screening (NF-κB Reporter Assay) start->screen active Active? screen->active biochem Biochemical Assay (IKKβ Kinase Assay) active->biochem Yes inactive Inactive: Consider other pathways active->inactive No direct Direct IKKβ Inhibitor? biochem->direct mechanism Mechanism Confirmation (Western Blot for p-IκBα) direct->mechanism Yes alt_mech Investigate Alternative Mechanisms (e.g., upstream of IKK, or proteasome) direct->alt_mech No conclusion Conclusion: Stephanine is a direct IKKβ inhibitor mechanism->conclusion

Caption: Workflow for validating Stephanine as an NF-κB inhibitor.

By following this structured approach, researchers can effectively validate the biological target of Stephanine. The comparative data and detailed protocols provided herein offer a robust foundation for investigating its mechanism of action and potential as a therapeutic agent targeting the NF-κB signaling pathway.

References

A Comparative Analysis of Bioactive Alkaloids from the Genus Stephania

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Stephania is a rich source of structurally diverse and pharmacologically active alkaloids, which have long been a cornerstone of traditional medicine, particularly in Asia.[1] Modern scientific investigation has validated many of these traditional uses, revealing potent anti-inflammatory, anticancer, and antiviral properties among these compounds. This guide provides a comparative analysis of prominent Stephania alkaloids, focusing on their performance in preclinical studies. While this guide aims to be comprehensive, it is important to note that some alkaloids, such as the recently identified Stephalonine N, remain largely uncharacterized with no publicly available bioactivity data at present. The focus of this comparison will therefore be on the well-documented alkaloids: Tetrandrine (B1684364), Fangchinoline (B191232), and Cepharanthine.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro efficacy of key Stephania alkaloids across several disease models. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented to facilitate a direct comparison of their potency.

AlkaloidAssay TypeCell Line/VirusBiological ActivityIC50/EC50 (µM)Reference
Tetrandrine AnticancerSUM-149 (Breast Cancer)Proliferation Inhibition15.3 ± 4.1[2]
AnticancerSUM-159 (Breast Cancer)Proliferation Inhibition24.3 ± 2.1[2]
AnticancerMDA-MB-231 (Breast Cancer)Cytotoxicity8.76[3]
AnticancerMCF7 (Breast Cancer)Cytotoxicity21.76[3]
AnticancerHT-29 (Colon Carcinoma)Cytotoxicity6.87 (48h)[4]
Anti-inflammatorymIL-5 ActivityInhibition12.5 (95% inhibition)[5]
Anti-inflammatoryhIL-6 ActivityInhibition6 (86% inhibition)[5]
Fangchinoline AnticancerDLD-1 (Colon Adenocarcinoma)Cytotoxicity4.53[6]
AnticancerLoVo (Colon Adenocarcinoma)Cytotoxicity5.17[6]
Anti-inflammatoryIL-1β Release (LPS/NIG stimulated THP-1)Inhibition3.70[7]
Anti-inflammatoryCyclooxygenaseInhibition100 (35% inhibition)[5]
Anti-inflammatoryhIL-6 ActivityInhibition4 (63% inhibition)[5]
Cepharanthine AntiviralSARS-CoV-2Antiviral Activity1.67[8]
AntiviralSARS-CoV-2 (VeroE6/TMPRSS2)Antiviral Activity0.35[8]
AntiviralSARS-CoV-2 (B.1.351 variant in A549-ACE2)Antiviral Activity0.24[8]
AntiviralHCoV-OC43Antiviral Activity0.83[9]
AntiviralHIV-1Antiviral Activity0.026[9]
AntiviralEbola VirusAntiviral Activity0.42[9]
AntiviralZika VirusAntiviral Activity2.19[9]
This compound ---No data available-

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with varying concentrations of the test alkaloid. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).[4][10]

  • MTT Addition: Add 30 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[10]

In Vitro Anti-Inflammatory Assay: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[12][13][14]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.[14]

  • Control Preparation: A control is prepared using distilled water in place of the test compound.[14]

  • Incubation and Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.[12]

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[12]

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathway Analysis

Several Stephania alkaloids exert their biological effects by modulating key cellular signaling pathways. For instance, Cepharanthine has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and immune responses.[15][16][17][18]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome 4. Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active 5. Translocation DNA DNA NF_kB_active->DNA 6. DNA Binding Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression 7. Transcription Cepharanthine Cepharanthine Cepharanthine->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Cepharanthine.

Conclusion

The alkaloids derived from the Stephania genus, particularly Tetrandrine, Fangchinoline, and Cepharanthine, exhibit a remarkable range of potent biological activities. Their efficacy against various cancer cell lines, inflammatory mediators, and viruses underscores their potential as lead compounds for drug development. While the comparative data presented here highlights the distinct and sometimes overlapping activities of these well-studied alkaloids, it also brings to light the significant knowledge gap concerning newer or less common members of this family, such as this compound. Further research into the bioactivity and mechanisms of action of these uncharacterized alkaloids is warranted to fully explore the therapeutic potential of the Stephania genus.

References

The Hasubanan Scaffold: A Privileged Structure for Modulating Pain, Inflammation, and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Hasubanan (B79425) Alkaloids

Hasubanan alkaloids, a class of natural products primarily isolated from plants of the Stephania genus, have garnered significant attention from the scientific community for their intriguing structural complexity and diverse pharmacological activities.[1][2] Structurally resembling morphine, these compounds feature a unique aza-[4.4.3]propellane core, which serves as a versatile scaffold for the development of novel therapeutic agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of hasubanan alkaloids, focusing on their analgesic, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activities of hasubanan alkaloids are intricately linked to their stereochemistry and the nature and position of substituents on the hasubanan core. The following tables summarize the quantitative data for key derivatives, highlighting the impact of structural modifications on their opioid receptor affinity and anti-inflammatory effects.

Opioid Receptor Affinity

Several hasubanan alkaloids have been shown to interact with opioid receptors, suggesting their potential as novel analgesic agents. The affinity for delta-opioid receptors (δ-OR) is particularly noteworthy.

Table 1: Opioid Receptor Binding Affinity of Hasubanan Alkaloids [4][5][6]

CompoundStructureδ-Opioid Receptor IC50 (µM)µ-Opioid Receptor Affinityκ-Opioid Receptor Affinity
Aknadinine0.7Similar potency to δ-ORInactive
N-Methylaknadinine1.2Similar potency to δ-ORInactive
Aknadicine46Similar potency to δ-ORInactive
N-Methylaknadicine2.5Similar potency to δ-ORInactive
Stephadiamine3.2Similar potency to δ-ORInactive
Hasubanonine2.8Similar potency to δ-ORInactive
Prostephabyssine1.9Similar potency to δ-ORInactive
10-Keto-prostephabyssine1.1Similar potency to δ-ORInactive
Anti-inflammatory Activity

Recent studies have revealed the anti-inflammatory potential of hasubanan alkaloids, demonstrating their ability to inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Hasubanan Alkaloids [1][7]

CompoundStructureInhibition of TNF-α Production IC50 (µM)Inhibition of IL-6 Production IC50 (µM)
Longanone19.226.54
Cephatonine16.4439.12
Prostephabyssine15.8630.44

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key bioassays are provided below.

Opioid Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of hasubanan alkaloids for opioid receptors.[8]

Materials:

  • Cell Membranes: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human µ-, δ-, or κ-opioid receptors.

  • Radioligand: [³H]DAMGO (for µ-OR), [³H]Naltrindole (for δ-OR), or [³H]U-69,593 (for κ-OR).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Naloxone (B1662785).

  • Test Compounds: Hasubanan alkaloids dissolved in an appropriate solvent (e.g., DMSO).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine 100 µL of cell membranes, 50 µL of radioligand, and 50 µL of either binding buffer (for total binding), naloxone (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Anti-inflammatory Activity Assay

This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of hasubanan alkaloids by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11]

Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Test Compounds: Hasubanan alkaloids dissolved in DMSO.

  • MTT Reagent: For cell viability assay.

  • ELISA Kits: For measuring TNF-α and IL-6 concentrations in the cell culture supernatant.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the hasubanan alkaloids for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Cell Viability Assay: In a parallel plate, assess the cytotoxicity of the compounds using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 values using non-linear regression analysis.

Neuroprotective Effect Assay

This protocol details an in vitro assay to assess the neuroprotective potential of hasubanan alkaloids against glutamate-induced excitotoxicity in a neuronal cell line.[12][13]

Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cell line.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Neurotoxin: L-Glutamic acid.

  • Test Compounds: Hasubanan alkaloids dissolved in DMSO.

  • MTT Reagent: For cell viability assay.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to differentiate for 5-7 days by reducing the serum concentration.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the hasubanan alkaloids for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (B1630785) (e.g., 50 mM) for 24 hours.

  • Cell Viability Assessment: After the incubation period, remove the medium and perform an MTT assay to quantify the percentage of viable cells.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by each compound concentration relative to the glutamate-treated control. Determine the EC50 values (the concentration of the compound that provides 50% neuroprotection).

Visualizing Structure-Activity Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the key relationships and experimental processes discussed in this guide.

SAR_Opioid_Activity cluster_scaffold Hasubanan Scaffold cluster_modifications Structural Modifications cluster_activity Opioid Receptor Affinity Scaffold Hasubanan Core N_Substituent N-Substituent (e.g., -CH3) Scaffold->N_Substituent C10_Substituent C10-Substituent (e.g., =O) Scaffold->C10_Substituent Aromatic_Ring Aromatic Ring Substituents Scaffold->Aromatic_Ring High_Affinity Increased δ-OR Affinity N_Substituent->High_Affinity Methylation can modulate affinity C10_Substituent->High_Affinity Keto group at C10 enhances affinity (e.g., 10-Keto-prostephabyssine) Low_Affinity Decreased δ-OR Affinity Aromatic_Ring->Low_Affinity Hydroxylation can decrease affinity (e.g., Aknadicine vs. Aknadinine)

Caption: Structure-Activity Relationship for Opioid Receptor Affinity.

Anti_Inflammatory_Workflow start Seed RAW 264.7 Cells pretreatment Pre-treat with Hasubanan Alkaloid start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure TNF-α and IL-6 by ELISA supernatant->elisa analysis Calculate IC50 Values elisa->analysis

Caption: Experimental Workflow for Anti-inflammatory Activity Assay.

Neuroprotection_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Neuroprotection Neuroprotection Apoptosis Apoptosis / Cell Death Mitochondrial_Dysfunction->Apoptosis Hasubanan Hasubanan Alkaloid Hasubanan->ROS_Production Inhibition Hasubanan->Mitochondrial_Dysfunction Preservation

Caption: Postulated Signaling Pathway for Neuroprotection.

Conclusion

The hasubanan alkaloids represent a promising class of natural products with significant therapeutic potential. Their structural similarity to morphine, coupled with their diverse pharmacological profile, makes them attractive candidates for the development of novel drugs targeting pain, inflammation, and neurodegenerative diseases. The structure-activity relationships highlighted in this guide underscore the importance of specific structural modifications in fine-tuning the biological activity of these compounds. Further research, including the synthesis of novel derivatives and comprehensive in vivo studies, is warranted to fully elucidate the therapeutic potential of this fascinating family of alkaloids. The potent antioxidant activity of some hasubanan alkaloids, such as (-)-sinoracutine, suggests a potential role in combating neurodegenerative diseases.[14]

References

Cross-Validation of Bioactive Compounds: A Case Study on Stephanine

Author: BenchChem Technical Support Team. Date: December 2025

A note to the reader: Initial searches for "Stephalonine N" did not yield specific biological activity or assay data. This suggests that "this compound" may be a novel, recently isolated, or less-studied compound. To fulfill the request for a comparative guide, we are providing a cross-validation analysis of a closely related and well-studied alkaloid, Stephanine , which is also isolated from plants of the Stephania genus. This guide will serve as a template for the requested content type, demonstrating how to present comparative data, experimental protocols, and pathway visualizations for bioactive compounds.

Comparative Analysis of Stephanine Activity in Anti-Inflammatory and Cytotoxicity Assays

Stephanine, an aporphine (B1220529) alkaloid, has demonstrated notable anti-inflammatory and potential anticancer properties.[1] This guide provides a comparative overview of its activity across different in vitro assays, supported by experimental data and detailed protocols.

Data Summary

The following table summarizes the quantitative data on the biological activity of Stephanine in various cell-based assays.

Assay Type Cell Line Parameter Stephanine Activity Reference Compound Activity of Reference
Anti-inflammatoryRAW 264.7 MacrophagesNO Production IC50< 10 µg/mlDexamethasone-
CytotoxicitySelected Cancer Cell LineIC50Varies by cell line--

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[2] NO (Nitric Oxide) is a key inflammatory mediator.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

  • Cell Culture: A selected cancer cell line is cultured in a T-75 flask to 70-80% confluency. The cells are then washed with sterile PBS, detached using Trypsin-EDTA, and neutralized with a complete culture medium. After centrifugation, the cell pellet is resuspended in a fresh medium.[2]

  • Cell Seeding: The cell suspension is diluted to a final concentration of 5 x 10^4 cells/mL, and 100 µL is seeded into each well of a 96-well plate.[2]

  • Compound Treatment: Prepare serial dilutions of Stephanine. Add 100 µL of the Stephanine dilutions to the respective wells in triplicate. Include untreated cells as a positive control and medium only as a blank control. The plate is then incubated for a desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation: After incubation with Stephanine, the medium is removed, and 100 µL of fresh complete culture medium and 10 µL of 5 mg/mL MTT solution are added to each well. The plate is incubated for 4 hours, allowing viable cells to convert the MTT into purple formazan (B1609692) crystals.[2]

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC50 value is determined by performing a non-linear regression analysis of the dose-response curve.[2]

2. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[1]

  • Compound Treatment: The cells are treated with various concentrations of Stephanine.

  • Supernatant Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • Griess Reagent Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The mixture is incubated at room temperature for 10 minutes in the dark.[3]

  • Data Analysis: The absorbance is measured at 540 nm. The nitrite concentration is calculated using a standard curve generated with sodium nitrite. The IC50 value for NO inhibition is then determined.[3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathway targeted by Stephanine and a general workflow for in vitro assays.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Stephanine Stephanine Stephanine->IKK Inhibits

Caption: Simplified NF-κB signaling pathway inhibited by Stephanine.

G A Cell Culture (e.g., RAW 264.7) B Compound Treatment (Stephanine) A->B C Incubation B->C D Assay (e.g., Griess, MTT) C->D E Data Acquisition (e.g., Absorbance) D->E F Data Analysis (IC50 Calculation) E->F

Caption: General workflow for in vitro bioactivity assays.

Conclusion

The cross-validation of Stephanine's activity through multiple assays confirms its anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway.[1] Further investigation into its cytotoxic effects on various cancer cell lines is warranted to explore its potential as an anticancer agent. This guide provides a framework for the objective comparison and presentation of experimental data for bioactive compounds, which is crucial for researchers and professionals in drug development.

References

Stephalonine N's Biological Effects: An Analysis of Reproducibility and Comparison with Stephanine

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited availability of published research on the biological effects of Stephalonine N, this guide focuses on the closely related and more extensively studied alkaloid, stephanine (B192439). Both compounds are derived from plants of the Stephania genus. This comparative guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of stephanine's biological activities, offering a framework for assessing the potential reproducibility of effects for related compounds like this compound.

Comparative Analysis of Biological Activities

Stephanine has demonstrated a range of biological effects, primarily centered around its anti-inflammatory, analgesic, and anti-cancer properties. These activities are attributed to its interaction with specific signaling pathways. As a point of comparison, the structurally related bisbenzylisoquinoline alkaloid, tetrandrine, also isolated from Stephania species, is included where data is available.

Anti-inflammatory Effects

Stephanine exhibits significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Table 1: Comparison of Anti-inflammatory Activity of Stephanine and Tetrandrine

CompoundTarget PathwayEffectCell Line/ModelReference
Stephanine NF-κBInhibition of TNF-α, IL-6, IL-1β productionLPS-stimulated RAW264.7 macrophages[3]
NF-κBBinds to TNF-α, blocking its interaction with TNFR1 and TNFR2293-TNF-α responsive cells, HFLS, MH7A cells[2]
Tetrandrine NF-κBInhibition of NO, O2-, TNF-α, and IL-6 productionLPS-stimulated microglia[4]
NF-κB, ERKSuppression of IL-1β and TNF-α expressionBV2 microglial cells[5]
Analgesic Effects

The analgesic properties of stephanine are linked to its interaction with the opioid system.

Table 2: Analgesic Activity of Stephanine

CompoundProposed MechanismEffectAnimal ModelReference
Stephanine Opioid receptor interactionIncreased pain thresholdHot-plate test in mice[3]
Anti-cancer Effects

Stephanine has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.

Table 3: Anti-cancer Activity of Stephanine

CompoundMechanismEffectCell LineReference
Stephanine Induction of apoptosisProgrammed cell deathHeLa (cervical cancer), MDA-MB-231 (breast cancer)[6]

Experimental Protocols

To ensure the reproducibility of the cited biological effects, detailed experimental methodologies are crucial. Below are protocols for key experiments mentioned in the literature.

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines

Objective: To determine the effect of stephanine on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW264.7 murine macrophages.

Protocol:

  • Seed RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of stephanine (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Analgesic Activity Assay: Hot-Plate Test

Objective: To evaluate the central analgesic effect of stephanine in a mouse model.

Animal Model: Male Kunming mice (18-22 g).

Protocol:

  • Administer stephanine intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a known analgesic like morphine.

  • At a set time post-administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Record the latency time for the mouse to exhibit a pain response (e.g., licking its paws or jumping). A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

In Vitro Anti-cancer Assay: Apoptosis Induction

Objective: To assess the ability of stephanine to induce apoptosis in cancer cells.

Cell Line: HeLa human cervical cancer cells.

Protocol:

  • Seed HeLa cells in 6-well plates.

  • Treat the cells with different concentrations of stephanine (e.g., 10, 25, 50 µM) for 24 or 48 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.

G Stephanine's Anti-inflammatory Mechanism via NF-κB Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Activates Stephanine Stephanine Stephanine->TNF-alpha Binds to IKK IKK TNFR->IKK Activates I-kappaB I-kappaB IKK->I-kappaB Phosphorylates I-kappaB_P P-I-kappaB (Degradation) I-kappaB->I-kappaB_P NF-kappaB NF-kappaB NF-kappaB_nuc NF-kappaB NF-kappaB->NF-kappaB_nuc Translocates I-kappaB_P->NF-kappaB Releases Pro-inflammatory_Genes Pro-inflammatory_Genes NF-kappaB_nuc->Pro-inflammatory_Genes Induces Transcription Cytokines Cytokines Pro-inflammatory_Genes->Cytokines Leads to Production of

Caption: Stephanine's anti-inflammatory action.

G Workflow for In Vitro Anti-inflammatory Assay Start Start Seed_Cells Seed RAW264.7 cells Start->Seed_Cells Pre-treatment Pre-treat with Stephanine/Vehicle Seed_Cells->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA End End ELISA->End

Caption: In vitro anti-inflammatory assay workflow.

G Stephanine's Analgesic Mechanism Stephanine Stephanine Opioid_Receptor Opioid_Receptor Stephanine->Opioid_Receptor Binds to G_Protein_Signaling G_Protein_Signaling Opioid_Receptor->G_Protein_Signaling Activates Analgesia Analgesia G_Protein_Signaling->Analgesia Leads to

Caption: Stephanine's proposed analgesic mechanism.

This guide provides a foundational understanding of the biological effects of stephanine, which may serve as a valuable reference for investigating the less-documented this compound. The reproducibility of the effects of these alkaloids will depend on strict adherence to detailed experimental protocols and a thorough understanding of their mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these natural compounds.

References

Independent Verification of Stephacidin B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer compound Stephacidin B and its active monomer, Avrainvillamide, with established chemotherapy agents. The information presented is supported by experimental data to facilitate independent verification and further research.

Executive Summary

Stephacidin B, a fungal alkaloid, exhibits potent cytotoxic activity against various human tumor cell lines. Emerging research indicates that Stephacidin B is a prodrug that rapidly converts to the electrophilic monomer, Avrainvillamide. This active form is believed to exert its anti-proliferative effects through a novel mechanism of action, distinct from many conventional chemotherapeutics. This guide summarizes the current understanding of Avrainvillamide's mechanism, presents comparative cytotoxicity data, and provides detailed experimental protocols for key verification assays.

Mechanism of Action: Avrainvillamide

Avrainvillamide has been shown to interact with at least two key cellular proteins: Nucleophosmin (NPM1) and Exportin-1 (Crm1).[1][2] This interaction disrupts critical cellular processes, leading to cell cycle arrest and apoptosis.

The proposed signaling pathway for Avrainvillamide is as follows:

Avrainvillamide Signaling Pathway Proposed Mechanism of Action of Avrainvillamide Avrainvillamide Avrainvillamide NPM1_Crm1 Nucleophosmin (NPM1) & Exportin-1 (Crm1) Avrainvillamide->NPM1_Crm1 Binds to Nuclear_Export Disruption of Nuclear Export NPM1_Crm1->Nuclear_Export Leads to NPM1_Localization Aberrant NPM1 Localization NPM1_Crm1->NPM1_Localization Results in p53_Pathway p53 Pathway Activation Nuclear_Export->p53_Pathway NPM1_Localization->p53_Pathway Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Pathway->Apoptosis MTT Assay Workflow Workflow for MTT Cytotoxicity Assay start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate for desired period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (until formazan (B1609692) crystals form) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570nm solubilize->read end Calculate IC50/GI50 values read->end Affinity Purification Workflow Workflow for Affinity Purification start Synthesize biotinylated Avrainvillamide probe incubate Incubate lysate with biotinylated probe start->incubate lysate Prepare cell lysate lysate->incubate capture Capture probe-protein complexes with streptavidin beads incubate->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analyze Analyze proteins by SDS-PAGE and Mass Spectrometry elute->analyze end Identify potential protein targets analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of Stephalonine N in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to maintaining a safe and compliant laboratory environment. Stephalonine N, an isoquinoline (B145761) aporphine-type alkaloid, requires careful handling and adherence to specific disposal protocols to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.

Key Chemical and Physical Properties

A foundational understanding of a substance's properties is crucial for its safe handling and disposal. Below is a summary of the key data for this compound (also known as Stephanine).

PropertyValue
Molecular FormulaC₁₉H₁₉NO₃
Molecular Weight309.36 g/mol
Melting Point155 °C
Boiling Point463.6±45.0 °C (Predicted)
Density1.3±0.1 g/cm³
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
AppearanceCrystalline solid

Data sourced from BenchChem's guide on Stephanine disposal.[1]

Immediate Safety and Handling Protocols

Given the absence of a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound, it is imperative to treat it as a potentially hazardous substance.[1] All handling and disposal procedures should be performed in a well-ventilated area, ideally within a chemical fume hood.

Mandatory Personal Protective Equipment (PPE): [1]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Suitable protective gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: If working with the solid form outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. This procedure is based on general best practices for the disposal of research chemicals and alkaloids.

Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., unused reagent, contaminated labware) or dissolved in a solvent.[1]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Alkaloids should generally be segregated as a specific class of chemical waste.[1]

Container Selection and Labeling
  • Choose the Right Container: Use a chemically resistant container with a secure, leak-proof lid. For liquid waste, ensure the container material is compatible with the solvent used.[1]

  • Proper Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"[1]

    • Chemical Name: "this compound" (and any solvents present)[1]

    • Concentration and quantity of each component[1]

    • Date of accumulation (the date the first drop of waste was added)[1]

    • Principal Investigator's name and contact information[1]

Waste Accumulation and Storage
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a pickup.[1]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your EHS department for hazardous waste disposal.[1]

Important Note: NEVER dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can pose a significant risk to public health and the environment.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated characterize_waste 1. Characterize and Segregate Waste start->characterize_waste select_container 2. Select and Label Container characterize_waste->select_container store_waste 3. Accumulate and Store Waste Safely select_container->store_waste contact_ehs 4. Contact EHS for Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.